4,6-Dichloro-2,3-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2,3-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQFMNXXVMFUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4,6-Dichloro-2,3-dimethylaniline and Its Isomers for Researchers and Drug Development Professionals
Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for 4,6-Dichloro-2,3-dimethylaniline. This suggests that this specific isomer may be a novel compound or is not widely reported. This guide provides comprehensive information on closely related and commercially available isomers, along with a plausible synthetic approach for this compound based on established chlorination methodologies for analogous compounds.
Introduction
Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Dichloro-dimethylanilines, in particular, offer a versatile scaffold for further chemical modification. This technical guide focuses on the properties, synthesis, and potential applications of this compound and its more extensively studied isomers. Given the interest of researchers, scientists, and drug development professionals, this document emphasizes experimental details and data presentation to facilitate laboratory work and further investigation.
Physicochemical Properties of Related Dichloro-dimethylaniline Isomers
Quantitative data for well-characterized isomers of dichloro-dimethylaniline are summarized below. This information is crucial for understanding the physical and chemical behavior of this class of compounds.
| Property | 2-Chloro-4,6-dimethylaniline | 4-Chloro-2,6-dimethylaniline | 2,6-Dichloro-3-methylaniline |
| CAS Number | 63133-82-4[1] | 24596-18-7[2][3] | 64063-37-2[4] |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN | C₇H₇Cl₂N |
| Molecular Weight | 155.62 g/mol [1] | 155.62 g/mol [2][3] | 176.04 g/mol [4] |
| Melting Point | 38-40 °C | 45-50 °C[3] | Not available |
| Boiling Point | Not available | 260.6 °C at 760 mmHg[3] | Not available |
| Density | 1.11 g/mL at 25 °C | 1.142 g/cm³[3] | Not available |
| Flash Point | 113 °C (closed cup)[5] | 111.4 °C[3] | Not available |
| Appearance | Solid | Not available | Not available |
| Solubility | Slightly soluble in water[3] | Slightly soluble in water[3] | Not available |
Synthesis of Dichloro-dimethylanilines: Experimental Protocols
The synthesis of a specific dichlorinated dimethylaniline often involves the direct chlorination of the corresponding dimethylaniline (also known as xylidine). The regioselectivity of the chlorination is influenced by the directing effects of the amino and methyl groups, as well as the reaction conditions.
A plausible synthetic route to this compound involves the direct chlorination of 2,3-dimethylaniline (CAS 87-59-2). The amino group is a strong activating ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. In 2,3-dimethylaniline, the 4 and 6 positions are para and ortho to the amino group, respectively, and are sterically accessible, making them likely sites for electrophilic substitution.
Experimental Protocol:
-
Protection of the Amino Group (Optional but Recommended): To control the reactivity and prevent oxidation, the amino group of 2,3-dimethylaniline can be acetylated to form N-(2,3-dimethylphenyl)acetamide. This is achieved by reacting 2,3-dimethylaniline with acetic anhydride.
-
Chlorination: The protected or unprotected 2,3-dimethylaniline is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated hydrocarbon.
-
A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is slowly introduced to the reaction mixture at a controlled temperature, typically between 0 and 20 °C. The use of a Lewis acid catalyst like iron(III) chloride (FeCl₃) may be employed to enhance the reaction rate.
-
Monitoring the Reaction: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the formation of the desired dichlorinated product and to minimize the formation of mono-chlorinated and tri-chlorinated byproducts.
-
Work-up: Upon completion, the reaction mixture is poured into water or a basic solution to neutralize any remaining acid or catalyst.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to isolate the this compound isomer.
-
Deprotection (if applicable): If the amino group was protected, the acetyl group is removed by acid or base hydrolysis to yield the final product.
A patented method describes the direct chlorination of 2,6-dimethylaniline to produce 4-chloro-2,6-dimethylaniline.
Experimental Protocol:
-
3 moles of 2,6-dimethylaniline are dissolved in 2,300 g of carbon tetrachloride (CCl₄) and 30 g of ethanol in a 3 L beaker.[6]
-
Hydrogen chloride (HCl) gas is introduced at room temperature until the solution is saturated.[6]
-
The mixture is then cooled to 10-15 °C.[6]
-
At this temperature, 270 g of chlorine gas is passed through the resulting suspension over 4 hours.[6]
-
After the chlorination is complete, 250 ml of 15% strength hydrochloric acid is added, and the hydrochloric acid is distilled off azeotropically.[6]
-
The crude 4-chloro-2,6-dimethylaniline hydrochloride is collected by filtration and then neutralized with a sodium hydroxide solution to liberate the free amine.[6]
-
The final product can be purified by fractional distillation.[6]
Mandatory Visualizations
References
- 1. 2-Chloro-4,6-dimethylaniline | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 24596-18-7,4-CHLORO-2,6-DIMETHYLANILINE | lookchem [lookchem.com]
- 4. 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4,6-dimethylaniline 96 63133-82-4 [sigmaaldrich.com]
- 6. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 4,6-Dichloro-2,3-dimethylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4,6-dichloro-2,3-dimethylaniline in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide focuses on predicting its solubility based on the known properties of structurally similar molecules, such as substituted anilines and xylidines. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their laboratories.
Predicted Solubility Profile
This compound, also known as 4,6-dichloro-2,3-xylidine, is a substituted aromatic amine. Its molecular structure, featuring a benzene ring with two chlorine atoms, two methyl groups, and an amino group, dictates its solubility behavior. The presence of the nonpolar benzene ring and methyl groups suggests that it will be more soluble in organic solvents than in water. Aniline, the parent compound, is only slightly soluble in water (around 3.6 g/L at 25°C) but shows good solubility in various organic solvents like ethanol, ether, and chloroform[1][2]. The addition of two methyl groups (as in dimethylaniline) and two chlorine atoms will further influence this behavior. Generally, halogenated anilines are sparingly soluble in water[3].
Based on these structural analogs, this compound is expected to exhibit good solubility in a range of common organic solvents.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding between the amino group and the solvent's hydroxyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is anticipated due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Moderate solubility is likely, driven by van der Waals forces. The aromatic nature of toluene may enhance solubility compared to aliphatic solvents like hexane. For instance, 2,3-dichloroaniline is very soluble in ether and slightly soluble in benzene and petroleum ether[3].
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to the "like dissolves like" principle, given the chlorinated nature of the solute.
A summary of the predicted qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility |
| Polar Protic | Ethanol, Methanol | Moderate to Good |
| Polar Aprotic | Acetone, Acetonitrile | Good |
| Nonpolar Aromatic | Toluene | Good |
| Nonpolar Aliphatic | Hexane | Low to Moderate |
| Ethers | Diethyl Ether | Good |
| Chlorinated Solvents | Dichloromethane | High |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination of solubility is essential. The following section details a standard protocol for determining the solubility of this compound in an organic solvent of interest.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
2.2. Experimental Workflow
The general workflow for determining the solubility of a compound is depicted in the diagram below. This process involves preparing a saturated solution, separating the solid and liquid phases, and then analyzing the concentration of the solute in the liquid phase.
Caption: Experimental workflow for determining the solubility of this compound.
2.3. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.
-
-
Quantitative Analysis (Example using HPLC):
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. It is crucial to control the temperature during solubility experiments.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve the solute.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is recommended.
-
pH (in aqueous or protic solvents): The amino group of anilines can be protonated in acidic conditions, forming a salt that is typically more soluble in polar solvents.
Logical Relationship of Solubility Determination
The process of determining and applying solubility data follows a logical progression, as illustrated in the diagram below.
References
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4,6-Dichloro-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of 4,6-dichloro-2,3-dimethylaniline. These predictions are derived from the analysis of substituent effects on the aniline scaffold, drawing comparisons with known spectra of various dichloro- and dimethyl-anilines.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-5 | 7.0 - 7.3 | Singlet (s) | 1H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H |
| 2-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |
| 3-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |
Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule, influenced by the chloro, methyl, and amino substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145 - 148 |
| C-2 (C-CH₃) | 128 - 132 |
| C-3 (C-CH₃) | 135 - 138 |
| C-4 (C-Cl) | 125 - 128 |
| C-5 | 128 - 131 |
| C-6 (C-Cl) | 120 - 123 |
| 2-CH₃ | 18 - 22 |
| 3-CH₃ | 14 - 18 |
Predicted ¹³C NMR data for this compound.
Experimental Protocols
The following outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: The NMR tube is securely capped to prevent solvent evaporation.
NMR Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is common.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon environment.
-
Spectral Width: A spectral width of 0-220 ppm is generally used for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.
Mass Spectrometry of 4,6-Dichloro-2,3-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,6-Dichloro-2,3-dimethylaniline. Due to the absence of publicly available experimental mass spectral data for this specific isomer, this document presents a predicted mass spectrum based on established fragmentation patterns of related aromatic amines and chlorinated compounds. It also outlines a detailed experimental protocol for its analysis and a general workflow for data acquisition and interpretation.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions resulting from the loss of methyl groups, chlorine atoms, and other neutral fragments. The isotopic pattern of chlorine (approximately 3:1 ratio of 35Cl to 37Cl) will be a key feature in identifying chlorine-containing fragments.
The predicted major ions in the electron ionization (EI) mass spectrum of this compound are summarized in the table below. The molecular formula of this compound is C8H9Cl2N, and its monoisotopic molecular weight is 190.0112 g/mol .
| m/z (predicted) | Ion Formula | Fragment Lost | Description |
| 190/192/194 | [C8H9Cl2N]+• | - | Molecular Ion (M+•) : The presence of two chlorine atoms will result in a characteristic isotopic cluster with a ratio of approximately 9:6:1. |
| 175/177/179 | [C7H6Cl2N]+ | CH3 | [M-CH3]+ : Loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds. |
| 155/157 | [C8H9ClN]+• | Cl | [M-Cl]+• : Loss of a chlorine radical. The resulting ion will still show an isotopic pattern for the remaining chlorine atom. |
| 140/142 | [C7H6ClN]+ | CH3, Cl | [M-CH3-Cl]+ : Subsequent loss of a chlorine radical from the [M-CH3]+ ion, or loss of a methyl radical from the [M-Cl]+• ion. |
| 120 | [C7H6N]+ | 2Cl, CH3 | [M-2Cl-CH3]+ : Loss of both chlorine atoms and one methyl group. |
| 105 | [C7H7]+ | 2Cl, NH2 | Tropylium ion : A common rearranged fragment in the mass spectra of alkylbenzenes. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a general procedure for the analysis of this compound using GC-MS. The parameters provided are a starting point and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution.
-
Sample Extraction (for solid or liquid matrices): A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte from the sample matrix. The choice of solvent and method will depend on the nature of the sample.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of aromatic amines.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 15 °C/min to 200 °C
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity of the compound by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic isotopic patterns of chlorine-containing fragments.
-
For quantitative analysis, construct a calibration curve using the prepared standard solutions and integrate the peak area of a characteristic ion (e.g., the base peak or a prominent fragment ion).
Workflow for Mass Spectrometric Analysis
The following diagram illustrates a general workflow for the mass spectrometric analysis of this compound.
This guide provides a foundational understanding of the mass spectrometric characteristics and analytical methodology for this compound. Researchers are encouraged to use this information as a starting point for their specific applications and to perform experimental verification to confirm the predicted fragmentation patterns.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4,6-Dichloro-2,3-dimethylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,6-Dichloro-2,3-dimethylaniline. By examining the vibrational frequencies of its constituent functional groups, FT-IR spectroscopy serves as a powerful tool for the structural elucidation and quality control of this complex aromatic amine. This document outlines the predicted characteristic absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents the logical framework for spectral interpretation.
Introduction to FT-IR Analysis of Aromatic Amines
Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that provides critical information about the molecular structure of a compound.[1][2] By measuring the absorption of infrared radiation, FT-IR identifies the vibrational modes of functional groups within a molecule. For a substituted aromatic amine like this compound, the FT-IR spectrum is a unique fingerprint, revealing the presence of its primary amine (-NH2) group, the substituted benzene ring, methyl (-CH3) groups, and carbon-chlorine (C-Cl) bonds. The precise frequencies of these vibrations are sensitive to the overall molecular structure, making FT-IR an indispensable technique for identity confirmation and purity assessment.
Molecular Structure and Expected Vibrational Modes
The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. The analysis of its spectrum is based on the interpretation of these group frequencies.
-
Primary Aromatic Amine (-NH₂): Primary amines are characterized by two N-H stretching bands (an asymmetrical and a symmetrical stretch) and an N-H bending (scissoring) vibration.[3] The C-N stretching of aromatic amines is also a key indicator, typically appearing as a strong band.[3]
-
Substituted Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending ("wagging") vibrations in the 900-650 cm⁻¹ region. The pattern of substitution on the ring heavily influences the position and number of these out-of-plane bending bands.
-
Methyl Groups (-CH₃): The two methyl groups will produce characteristic C-H stretching and bending vibrations.
-
Chloro Substituents (C-Cl): The carbon-chlorine bonds give rise to stretching vibrations typically found in the fingerprint region of the spectrum.
Below is a diagram illustrating the relationship between the molecule's functional groups and their expected absorption regions in an FT-IR spectrum.
Caption: Logical relationship between functional groups and IR regions.
Predicted FT-IR Spectral Data
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |
| 3470 - 3400 | N-H Asymmetric Stretch | Medium | Characteristic of primary amines.[3] |
| 3380 - 3320 | N-H Symmetric Stretch | Medium | Characteristic of primary amines.[3][5] |
| 3080 - 3020 | Aromatic C-H Stretch | Medium to Weak | Typical for C-H bonds on a benzene ring. |
| 2980 - 2940 | Methyl C-H Asymmetric Stretch | Medium | From the two -CH₃ groups. |
| 2880 - 2850 | Methyl C-H Symmetric Stretch | Medium to Weak | From the two -CH₃ groups. |
| 1630 - 1590 | N-H Bending (Scissoring) | Strong | Often overlaps with C=C ring stretching.[3][4] |
| 1580 - 1550 | C=C Aromatic Ring Stretch | Medium to Strong | |
| 1480 - 1440 | C=C Aromatic Ring Stretch / CH₃ Bend | Medium to Strong | |
| 1340 - 1250 | Aromatic C-N Stretch | Strong | Strong band typical for aromatic amines.[3] |
| 850 - 800 | C-H Out-of-Plane Bending | Strong | Indicative of the ring substitution pattern. |
| 800 - 600 | C-Cl Stretch | Strong to Medium | Located in the lower frequency fingerprint region. |
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Mix the sample and KBr thoroughly by grinding for 1-2 minutes until a homogenous, fine powder is obtained. The mixture should appear uniform.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed across the surface of the die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
First, run a background scan without the sample in the beam path to record the spectrum of atmospheric CO₂ and water vapor.[7] The instrument software will automatically subtract this from the sample spectrum.
-
Next, run the sample scan. The instrument directs the IR beam through the KBr pellet, and the detector measures the transmitted radiation.
-
-
Data Processing:
-
The instrument's software performs a Fourier Transform on the raw data (interferogram) to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[2]
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
The following diagram outlines the standard workflow for this experimental procedure.
Caption: Standard experimental workflow for FT-IR analysis (KBr pellet).
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. The characteristic absorption bands for the primary amine, substituted aromatic ring, methyl, and chloro functional groups are well-defined. By following the detailed experimental protocol and using the predicted spectral data as a reference, researchers can confidently use FT-IR spectroscopy to verify the identity, assess the purity, and investigate the chemical properties of this compound. This guide serves as a foundational resource for professionals engaged in research and development involving this compound.
References
An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis pathway for 4,6-dichloro-2,3-dimethylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Due to the absence of a directly published protocol for this specific molecule, this guide outlines a detailed, proposed experimental procedure based on established methodologies for the chlorination of analogous aromatic amines. The synthesis involves the direct dichlorination of the commercially available starting material, 2,3-dimethylaniline.
Predicted Synthesis Pathway
The proposed synthesis proceeds via the electrophilic aromatic substitution of 2,3-dimethylaniline. The amino group is a strongly activating and ortho, para-directing group, while the two methyl groups are also activating and ortho, para-directing. The cumulative effect of these substituents makes the 4 and 6 positions of the aromatic ring the most electron-rich and, therefore, the most susceptible to electrophilic attack. Consequently, a direct dichlorination is predicted to yield the desired this compound.
Caption: Proposed synthesis pathway for this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 2,3-Dimethylaniline | Commercially available. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | A milder and often more selective chlorinating agent compared to chlorine gas. |
| Molar Ratio (SM:NCS) | 1 : 2.1 | A slight excess of the chlorinating agent is recommended to ensure complete dichlorination. |
| Solvent | Acetonitrile | An appropriate solvent for reactions involving NCS. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction should be initiated at a lower temperature to control the exothermic nature of the chlorination and then allowed to proceed at room temperature. |
| Reaction Time | 2 - 4 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Predicted Yield | 70 - 85% | This is an estimated yield based on similar reactions reported in the literature. The actual yield may vary depending on the specific reaction conditions and scale. |
| Purification Method | Column Chromatography | Purification using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) is recommended. |
Experimental Protocols
This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound using N-chlorosuccinimide (NCS) as the chlorinating agent.
Materials:
-
2,3-Dimethylaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.
-
Addition of Chlorinating Agent: In a separate flask, dissolve N-chlorosuccinimide (2.1 equivalents) in anhydrous acetonitrile. Slowly add the NCS solution to the stirred solution of 2,3-dimethylaniline via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step experimental workflow for the synthesis.
This guide provides a robust starting point for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as the choice of solvent, temperature, and reaction time, may be necessary to achieve the best possible yield and purity. Standard laboratory safety procedures should be followed at all times.
An In-Depth Technical Guide to the Material Safety Data Sheet for 4,6-Dichloro-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and toxicological data for 4,6-Dichloro-2,3-dimethylaniline (CAS No: 24596-18-7). The information is compiled from various Safety Data Sheets (SDS) and toxicological literature, presented in a structured format to facilitate easy access and comparison for research and drug development professionals.
Section 1: Chemical and Physical Properties
This compound is a crystalline solid, appearing as a white to pale cream, brown, or gray powder.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | Crystalline, light red | Sigma-Aldrich |
| Melting Point | 59 - 62 °C (138 - 144 °F) | Sigma-Aldrich |
| Odor | Characteristic | Sigma-Aldrich |
Section 2: Toxicological Data
The toxicological profile of this compound indicates that it is harmful if swallowed and toxic in contact with skin or if inhaled.[3] The primary toxic effect of dichlorinated anilines is expected to be the formation of methemoglobin.[2]
| Test | Species | Route | Result | Source |
| Acute Oral Toxicity (LD50) | Rat | Oral | 1,600 mg/kg | Sigma-Aldrich |
| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating | Sigma-Aldrich |
| Serious Eye Damage/Irritation | - | - | Causes serious eye irritation | [4] |
| Germ Cell Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Negative | Sigma-Aldrich |
Section 3: Experimental Protocols
While specific experimental reports for this compound are not publicly available, the following are detailed methodologies for the key toxicological assays mentioned in the Safety Data Sheets, based on standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
3.1 Acute Oral Toxicity - Up-and-Down-Procedure (UDP) (based on OECD Guideline 425)
The acute oral toxicity test provides information on the hazardous effects likely to arise from a single oral ingestion of a substance. The Up-and-Down-Procedure is a method to determine the LD50 (the dose lethal to 50% of the test animals) with a reduced number of animals.[5]
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[6] The animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[7]
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance. Water is available ad libitum.
-
Administration of the Substance: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed a certain limit (e.g., 1 mL/100 g body weight).
-
Dosing Procedure:
-
A single animal is dosed at a starting dose level selected based on available information about the substance.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This sequential dosing continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7] Observations are made frequently on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
3.2 Skin Irritation/Corrosion Test (based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[2]
-
Test Animals: Healthy, young adult albino rabbits with intact skin are used.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
Application of the Test Substance:
-
0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle like water or saline) is applied to a small area (approximately 6 cm²) of the clipped skin.
-
The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a graded scale (e.g., 0 for no effect to 4 for severe erythema/edema). The mean scores for each observation time are calculated to determine the primary irritation index.
3.3 Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]
-
Bacterial Strains: Several strains of Salmonella typhimurium are used (e.g., TA98, TA100, TA1535, TA1537) which have different types of mutations in the histidine operon.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver homogenate. This is to determine if the substance itself or its metabolites are mutagenic.
-
Procedure (Plate Incorporation Method):
-
The test substance at various concentrations, the bacterial culture, and (if used) the S9 mix are added to molten top agar.
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that can grow in the absence of histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Section 4: Visualizations
4.1 General Metabolic Activation Pathway of Aromatic Amines
Aromatic amines are generally not directly carcinogenic but require metabolic activation to exert their toxic and carcinogenic effects.[10] The primary activation step is N-oxidation to form N-hydroxylamines, a reaction often catalyzed by cytochrome P450 enzymes.[10]
4.2 Experimental Workflow for Acute Oral Toxicity (LD50) Study
The following diagram illustrates the typical workflow for an acute oral toxicity study to determine the LD50 value.
4.3 Experimental Workflow for Ames Test
The diagram below outlines the key steps in performing a bacterial reverse mutation assay (Ames test).
References
- 1. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 5. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]
- 9. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
Potential Research Areas for 4,6-Dichloro-2,3-dimethylaniline: A Technical Guide for Drug Discovery and Development
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a pivotal class of compounds in medicinal chemistry and materials science, serving as precursors and key pharmacophores in a multitude of bioactive molecules.[1][2] This technical guide focuses on the untapped research potential of 4,6-dichloro-2,3-dimethylaniline, a halogenated aromatic amine for which specific biological data is currently scarce. By extrapolating from the known chemical and biological properties of structurally related dichloroaniline and dimethylaniline isomers, this document outlines promising avenues for investigation. Key areas of interest include its potential as an intermediate for novel therapeutic agents, particularly in oncology, as well as in the development of new antimicrobial and antifungal compounds.[3][4][5][6][7] This guide provides a proposed synthetic protocol, a framework for initial biological screening, and a discussion of its potential mechanisms of action and toxicological profile, supported by comparative data from analogous compounds.
Introduction: The Case for Investigating this compound
Aniline and its derivatives are foundational scaffolds in drug discovery, present in a wide array of approved therapeutics.[1] The introduction of halogen substituents and alkyl groups can significantly modulate the physicochemical and pharmacological properties of the aniline core, influencing factors such as metabolic stability, receptor binding affinity, and bioavailability.[8] While many substituted anilines have been extensively studied, this compound remains an under-explored chemical entity. Its unique substitution pattern—two chlorine atoms and two methyl groups on the aniline ring—suggests a high potential for novel biological activity. The electron-withdrawing nature of the chlorine atoms combined with the electron-donating and sterically influential methyl groups creates a distinct electronic and steric profile that could lead to selective interactions with biological targets. This whitepaper aims to bridge the current knowledge gap and stimulate research into this promising compound.
Physicochemical and Spectroscopic Profile (Predicted and Comparative)
Table 1: Comparative Physicochemical Properties of Related Dichloro-dimethylaniline Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa (Predicted/Experimental) |
| 2,3-Dichloro-N,N-dimethylaniline[9] | C₈H₉Cl₂N | 190.07 | 126 | 1.256 | ~1-2 |
| 2,6-Dichloro-N,N-dimethylaniline[10] | C₈H₉Cl₂N | 190.07 | N/A | N/A | ~1-2 |
| 3,4-Dichloro-N,N-dimethylaniline | C₈H₉Cl₂N | 190.07 | N/A | N/A | N/A |
| This compound (Predicted) | C₈H₁₀ClN | 155.62 (as primary amine) | ~260-280 | ~1.2-1.3 | ~2-3 |
Note: The molecular formula and weight for the target compound are for the primary aniline, which is the focus of this guide. Data for N,N-dimethylated isomers are provided for comparative purposes.
Spectroscopic Characterization: Characterization of synthesized this compound would rely on standard spectroscopic techniques. Predicted spectral characteristics include:
-
¹H NMR: Signals corresponding to the two distinct methyl groups and the aromatic proton.
-
¹³C NMR: Resonances for the four substituted and two unsubstituted aromatic carbons, as well as the two methyl carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass, with a characteristic isotopic pattern due to the two chlorine atoms.
-
FT-IR: Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Cl stretching.
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves the direct chlorination of 2,3-dimethylaniline. The directing effects of the amino and methyl groups will influence the regioselectivity of the chlorination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic chlorination of 2,3-dimethylaniline.
Materials:
-
2,3-Dimethylaniline
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Anhydrous dichloromethane (DCM) or Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup and purification)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Dissolve 2,3-dimethylaniline (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (2 equivalents) in anhydrous DCM dropwise to the stirred solution over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Potential Research Areas and Applications
Based on the bioactivities of related substituted anilines, several research avenues for this compound are proposed.
Anticancer Drug Development
Many aniline derivatives, particularly quinazoline-based compounds, are potent enzyme inhibitors used in oncology.[7][11] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
Potential Research:
-
Synthesis of Novel Kinase Inhibitors: Utilize this compound as a key intermediate in the synthesis of novel 4-anilinoquinazoline derivatives. The specific substitution pattern may confer selectivity for different kinase targets.
-
Structure-Activity Relationship (SAR) Studies: Investigate how the 4,6-dichloro-2,3-dimethyl substitution pattern influences inhibitory activity and selectivity against a panel of cancer-related kinases.
-
In Vitro Cytotoxicity Screening: Evaluate the synthesized derivatives for their antiproliferative activity against various cancer cell lines.[6][7][12]
Caption: Hypothetical mechanism for anticancer activity via kinase inhibition.
Antimicrobial and Antifungal Agents
Halogenated anilines have demonstrated significant antimicrobial and antifungal properties.[3][4][5] The presence of chlorine atoms can enhance the lipophilicity and membrane-disrupting capabilities of a molecule.
Potential Research:
-
Broad-Spectrum Screening: Test this compound and its simple derivatives against a panel of pathogenic bacteria (e.g., Vibrio species, Gram-positive, and Gram-negative strains) and fungi (e.g., Candida albicans, Aspergillus niger).[4][5][13]
-
Mechanism of Action Studies: Investigate the mode of antimicrobial action, such as membrane disruption, enzyme inhibition, or interference with biofilm formation.
-
Development of Agrochemicals: Explore its potential as a lead compound for novel fungicides or bactericides for agricultural applications.
Materials Science and Dye Synthesis
Aniline derivatives are fundamental precursors in the synthesis of azo dyes and other organic materials.[14] The specific substitution pattern of this compound could lead to dyes with unique spectral properties and stability.
Potential Research:
-
Synthesis of Novel Azo Dyes: React this compound with various coupling agents to produce a library of novel azo dyes.
-
Characterization of Properties: Analyze the photophysical properties (absorption, emission), thermal stability, and solvatochromism of the synthesized dyes.
Proposed Experimental Workflow for Initial Biological Screening
A structured approach is essential for the initial evaluation of this compound's biological potential.
Caption: A logical workflow for the initial biological evaluation.
Potential Toxicological Profile
Aniline and its chlorinated derivatives are known to exhibit toxicity, which is a critical consideration in drug development.[8][15] The primary toxicological concerns for dichloroanilines include hematotoxicity (methemoglobinemia) and potential nephrotoxicity.[16]
Metabolism: The metabolism of dichloroanilines can proceed through several pathways, including N-oxidation and ring hydroxylation, primarily mediated by cytochrome P450 enzymes.[17][18] N-oxidation can lead to reactive metabolites like phenylhydroxylamines and nitrosobenzenes, which are implicated in hematotoxicity.[16] Ring hydroxylation followed by conjugation (e.g., glucuronidation) is a major detoxification pathway.[17] The metabolism of 3,4-dichloroaniline has been shown to produce various conjugates and condensation products.[19][20][21]
Table 2: Potential Toxicological Endpoints and Relevant Assays
| Toxicological Endpoint | Potential Concern for Dichloroanilines | Recommended In Vitro Assay |
| Cytotoxicity | General cellular toxicity | MTT or LDH assay on relevant cell lines (e.g., HepG2 for hepatotoxicity)[22] |
| Hematotoxicity | Methemoglobin formation | In vitro methemoglobin assay using red blood cell lysates |
| Genotoxicity | DNA damage | Ames test for mutagenicity; Comet assay for DNA strand breaks |
| Metabolic Stability | Formation of reactive metabolites[15] | Liver microsome stability assay (human, rat) |
| Nephrotoxicity | Kidney damage[16] | Cytotoxicity assays on renal cell lines (e.g., HK-2) |
Given the known toxicities of anilines, early-stage toxicological profiling is crucial to identify potential liabilities and guide the design of safer analogues.[8][15]
Conclusion and Future Directions
This compound represents a novel, unexplored molecule with significant potential in medicinal chemistry and materials science. By leveraging the extensive knowledge base of related substituted anilines, this guide has outlined several high-potential research avenues. The proposed synthetic route and experimental workflows provide a clear starting point for investigation. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of oncology and infectious diseases. Comprehensive SAR and toxicological studies will be paramount in developing this compound from a chemical curiosity into a valuable lead for new therapeutic agents or functional materials.
References
- 1. biopartner.co.uk [biopartner.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,3-dichloro-N,N-dimethylaniline | C8H9Cl2N | CID 2735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-dichloro-N,N-dimethylaniline | 58566-65-7 | Benchchem [benchchem.com]
- 11. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of the pesticide metabolites 4-nitrophenol and 3,4-dichloroaniline in carrot (Daucus carota) cell suspension cultures [agris.fao.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Metabolism of 3,4-dichloropropionanilide in plants: the metabolic fate of the 3,4-dichloroaniline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Reactivity Profile of 4,6-Dichloro-2,3-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 4,6-dichloro-2,3-dimethylaniline. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its chemical behavior based on established principles of organic chemistry and the known reactivity of analogous substituted anilines. The document covers predicted reactivity in key organic reactions, plausible synthetic pathways, and expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development, enabling them to anticipate the chemical behavior of this compound and design effective experimental strategies.
Introduction
This compound is a polychlorinated aromatic amine. The strategic placement of chloro and methyl substituents on the aniline ring is expected to significantly influence its electronic and steric properties, thereby dictating its reactivity. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this molecule, both para positions relative to the amino group are occupied by chlorine atoms, and one ortho position is substituted with a methyl group. This unique substitution pattern suggests a nuanced reactivity profile, which is explored in detail in this guide.
Predicted Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing and sterically hindering chloro groups.
Electrophilic Aromatic Substitution
The amino group strongly activates the aromatic ring towards electrophilic attack. However, the positions available for substitution are limited. The 4- and 6-positions are blocked by chlorine atoms. The 2-position is occupied by a methyl group, and the 3-position also has a methyl substituent. The only remaining position for electrophilic attack is the 5-position.
Halogenation: Further halogenation, for instance with bromine, is predicted to occur at the 5-position, yielding 5-bromo-4,6-dichloro-2,3-dimethylaniline. The reaction would likely require a Lewis acid catalyst to overcome the deactivating effect of the two chlorine atoms.
Nitration: Nitration is a common electrophilic substitution reaction. However, direct nitration of anilines with strong acids can lead to oxidation and the formation of the anilinium ion, which is a meta-directing deactivator. To achieve selective nitration at the 5-position, protection of the amino group as an acetanilide is recommended.[1][2][3]
Sulfonation: Similar to nitration, sulfonation would be expected to occur at the 5-position, likely requiring forcing conditions due to the steric hindrance and the presence of deactivating chloro groups.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[1][2]
Reactions of the Amino Group
The amino group in this compound is expected to undergo reactions typical of primary aromatic amines.
Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt can then be used in a variety of Sandmeyer and related reactions to introduce a wide range of functional groups at the 1-position.
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group and modulate its activating effect during other reactions.[1]
N-Alkylation: While possible, direct N-alkylation of primary anilines can be difficult to control and may lead to mixtures of mono- and di-alkylated products.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would start from the commercially available 2,3-dimethylaniline.
Experimental Protocol (Hypothetical):
-
Acetylation: 2,3-Dimethylaniline is treated with acetic anhydride in the presence of a base like pyridine to form N-(2,3-dimethylphenyl)acetamide. This protects the amino group and reduces its activating strength, allowing for more controlled chlorination.[1][2]
-
Chlorination: The resulting acetanilide is then subjected to chlorination. Due to the directing effects of the acetylamino and methyl groups, chlorine is expected to add at the positions para and ortho to the activating acetylamino group. Given that the starting material is 2,3-dimethylaniline, the 4 and 6 positions are the most likely sites for chlorination.
-
Hydrolysis: The N-(4,6-dichloro-2,3-dimethylphenyl)acetamide is then hydrolyzed using acidic or basic conditions to remove the acetyl group and yield the final product, this compound.
Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Values |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol [4] |
| 1H NMR | Aromatic region: One singlet for the proton at the 5-position. Methyl regions: Two singlets for the methyl groups at the 2- and 3-positions. Amine region: A broad singlet for the NH₂ protons. |
| 13C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. |
| IR Spectroscopy | N-H stretching bands (primary amine) around 3300-3500 cm-1. C-H stretching (aromatic and methyl) around 2850-3100 cm-1. C=C stretching (aromatic) around 1450-1600 cm-1. C-N stretching around 1250-1350 cm-1. C-Cl stretching around 600-800 cm-1.[5][6] |
| Mass Spectrometry | Molecular ion peak (M+) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).[7][8][9] |
Reactivity Logic Diagram
The following diagram illustrates the key factors influencing the reactivity of this compound.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. 3,4-Dichloro-N,N-dimethylaniline | C8H9Cl2N | CID 12637283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wikieducator.org [wikieducator.org]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Carboxamide Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxamide fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), represent a significant class of agrochemicals vital for modern crop protection. These fungicides effectively control a broad spectrum of fungal diseases by targeting the mitochondrial respiratory chain in pathogenic fungi. Their specific mode of action involves the inhibition of the enzyme succinate dehydrogenase (Complex II), a crucial component in the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately leading to the cessation of fungal growth and development.
This document provides detailed application notes and protocols relevant to the synthesis of carboxamide fungicides. While a direct synthetic route for a major commercial fungicide starting from 4,6-Dichloro-2,3-dimethylaniline was not identified in a comprehensive literature search, we present a detailed case study on the synthesis of Boscalid , a widely used SDHI fungicide. The synthesis of Boscalid exemplifies the key chemical transformations and strategies employed in the production of this important class of fungicides, starting from a substituted aniline precursor.
Synthesis of Boscalid: A Representative Carboxamide Fungicide
Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide) is a prominent member of the SDHI class of fungicides.[1] Its synthesis involves a multi-step process, beginning with the construction of the key intermediate, 2-amino-4'-chlorobiphenyl.
Synthetic Strategy Overview
The most common and industrially relevant synthesis of Boscalid can be conceptually divided into three main stages:
-
Biaryl Formation: Construction of the 4'-chloro-2-nitrobiphenyl backbone through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3]
-
Reduction of the Nitro Group: Conversion of the nitro group in 4'-chloro-2-nitrobiphenyl to an amino group to yield 2-amino-4'-chlorobiphenyl.[2][4]
-
Amidation: Acylation of the 2-amino-4'-chlorobiphenyl intermediate with 2-chloronicotinyl chloride to form the final Boscalid molecule.[2][4]
Experimental Workflow for Boscalid Synthesis
Caption: Synthetic workflow for the three-stage synthesis of Boscalid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4'-Chloro-2-nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the key biphenyl intermediate.
Materials:
-
1-Chloro-2-nitrobenzene
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Ethanol
-
Water
-
Toluene (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure: [3]
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 3:1 v/v).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with toluene or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4'-chloro-2-nitrobiphenyl.
Data Presentation:
| Reactant/Reagent | Molar Eq. | Purity | Notes |
| 1-Chloro-2-nitrobenzene | 1.0 | >98% | Starting material |
| 4-Chlorophenylboronic acid | 1.1 | >98% | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 0.01-0.05 | >98% | Catalyst |
| Sodium carbonate | 2.0 | >99% | Base |
| Product | |||
| 4'-Chloro-2-nitrobiphenyl | - | >95% | Yields typically range from 80-95%.[3] |
Protocol 2: Synthesis of 2-Amino-4'-chlorobiphenyl via Nitro Group Reduction
This protocol details the reduction of the nitro intermediate to the corresponding amine.
Materials:
-
4'-Chloro-2-nitrobiphenyl
-
Sodium borohydride (NaBH4)
-
Cobalt(II) sulfate heptahydrate (CoSO4·7H2O)
-
Methanol
-
Water
-
Dichloromethane (for extraction)
Procedure: [3]
-
Dissolve 4'-chloro-2-nitrobiphenyl (1.0 eq) in methanol in a reaction flask.
-
Add cobalt(II) sulfate heptahydrate (0.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (3.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 2-amino-4'-chlorobiphenyl can be purified by column chromatography.
Data Presentation:
| Reactant/Reagent | Molar Eq. | Purity | Notes |
| 4'-Chloro-2-nitrobiphenyl | 1.0 | >95% | Starting material |
| Sodium borohydride | 3.0-5.0 | >98% | Reducing agent |
| Cobalt(II) sulfate heptahydrate | 0.1 | >98% | Catalyst for reduction |
| Product | |||
| 2-Amino-4'-chlorobiphenyl | - | >97% | Yields are typically high, >90%.[3] |
Protocol 3: Synthesis of Boscalid via Amidation
This final step involves the coupling of the amine intermediate with an acid chloride.
Materials:
-
2-Amino-4'-chlorobiphenyl
-
2-Chloronicotinyl chloride
-
Triethylamine or another suitable base
-
Dichloromethane or another suitable aprotic solvent
-
Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) in dichloromethane in a reaction flask.
-
Add triethylamine (1.2 eq) and cool the mixture to 0-5 °C.
-
Slowly add a solution of 2-chloronicotinyl chloride (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude Boscalid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.[1]
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDHI fungicides act by blocking the electron transport chain at Complex II (succinate dehydrogenase). This inhibition prevents the oxidation of succinate to fumarate in the TCA cycle and disrupts the production of ATP, the energy currency of the cell. This ultimately leads to the death of the fungal pathogen.
Caption: Mechanism of action of Boscalid as a Succinate Dehydrogenase Inhibitor.
Fungicidal Activity of Boscalid
Boscalid exhibits a broad spectrum of activity against a variety of plant pathogenic fungi.
| Pathogen | Common Disease | Efficacy |
| Botrytis cinerea | Gray Mold | High |
| Sclerotinia sclerotiorum | White Mold, Sclerotinia Rot | High |
| Alternaria alternata | Alternaria Leaf Spot | High |
| Monilinia fructicola | Brown Rot | High |
| Powdery Mildew species | Powdery Mildew | High |
Conclusion
The synthesis of carboxamide fungicides, exemplified by the production of Boscalid, involves robust and scalable chemical transformations. The Suzuki-Miyaura coupling is a cornerstone for constructing the necessary biaryl backbone, followed by standard functional group manipulations to arrive at the final active ingredient. Understanding these synthetic pathways and the underlying mechanism of action is crucial for the development of new and improved fungicidal agents to address the ongoing challenges in global agriculture. While this compound was not identified as a direct precursor to a major commercial fungicide in this review, the principles outlined in the synthesis of Boscalid provide a solid foundation for researchers in the field.
References
The Pivotal Role of 4,6-Dichloro-2,3-dimethylaniline in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4,6-Dichloro-2,3-dimethylaniline is a key aromatic amine intermediate in the synthesis of a variety of agrochemicals. Its specific substitution pattern, featuring both chlorine atoms and methyl groups on the aniline ring, imparts distinct properties to the resulting active ingredients, influencing their efficacy, selectivity, and environmental fate. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals using this compound as a precursor, with a focus on the chloroacetamide class of herbicides.
Application Notes
Substituted anilines are fundamental building blocks in the production of numerous pesticides, including herbicides, fungicides, and insecticides. The nature and position of the substituents on the aniline ring are critical in determining the mode of action and biological activity of the final product. This compound is a particularly valuable intermediate for the synthesis of chloroacetamide herbicides.
Key Applications:
-
Herbicide Synthesis: The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of chloroacetamide herbicides. These herbicides are effective in controlling a wide range of annual grasses and certain broadleaf weeds in various crops.
-
Intermediate for Other Agrochemicals: While its most prominent role is in herbicide production, the chemical reactivity of the amino group and the substituted aromatic ring allows for its use in the synthesis of other classes of pesticides, although these applications are less common.
Chemical Properties and Reactivity:
The presence of two electron-withdrawing chlorine atoms and two electron-donating methyl groups on the aniline ring influences the reactivity of the amino group. This substitution pattern is crucial for the desired biological activity of the resulting herbicide. The amino group readily undergoes acylation reactions, which is a key step in the synthesis of chloroacetamide herbicides.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative chloroacetamide herbicide using this compound as a starting material.
Synthesis of N-(chloroacetyl)-4,6-dichloro-2,3-dimethylaniline
This compound is a key intermediate in the synthesis of many chloroacetamide herbicides.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous toluene (or other inert solvent)
-
Triethylamine (or other suitable base)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(chloroacetyl)-4,6-dichloro-2,3-dimethylaniline.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 190.07 | 1.0 |
| Chloroacetyl chloride | 112.94 | 1.1 |
| Triethylamine | 101.19 | 1.1 |
| N-(chloroacetyl)-4,6-dichloro-2,3-dimethylaniline (Product) | 266.54 | - |
Synthesis of a Generic Chloroacetamide Herbicide
This protocol describes the subsequent reaction to form a final herbicidal product.
Materials:
-
N-(chloroacetyl)-4,6-dichloro-2,3-dimethylaniline
-
A suitable nucleophile (e.g., an alcohol or thiol)
-
A suitable base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1 equivalent) in the anhydrous solvent.
-
Add the base (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-(chloroacetyl)-4,6-dichloro-2,3-dimethylaniline (1 equivalent) in the anhydrous solvent dropwise.
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Mode of Action
Chloroacetamide herbicides, synthesized from precursors like this compound, primarily act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.
Diagram of the Mode of Action:
Caption: Mode of action of chloroacetamide herbicides.
Mechanism of Action:
-
Uptake and Translocation: The herbicide is primarily absorbed by the emerging shoots and roots of germinating seeds.
-
Inhibition of Elongases: The active molecule inhibits the function of elongase enzymes, which are responsible for the extension of C16 and C18 fatty acids into VLCFAs (C20 and longer).
-
Disruption of Essential Processes: VLCFAs are essential components of cell membranes, suberin, and cuticular waxes. Their depletion disrupts these vital structures and processes.
-
Physiological Effects: The inhibition of VLCFA synthesis leads to a cascade of physiological effects, including the cessation of cell division and growth, particularly in the meristematic tissues of roots and shoots. This ultimately results in the death of the weed seedling before or shortly after emergence.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a chloroacetamide herbicide from this compound.
Caption: General synthetic workflow for chloroacetamide herbicides.
This compound serves as a vital precursor in the synthesis of effective chloroacetamide herbicides. Understanding the synthetic protocols and the mode of action of these agrochemicals is essential for the development of new and improved crop protection solutions. The provided application notes and experimental details offer a foundational guide for researchers and professionals in the field.
Application Notes and Protocols for the Synthesis of Derivatives from 4,6-Dichloro-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for creating derivatives from 4,6-dichloro-2,3-dimethylaniline, a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. The protocols focus on palladium-catalyzed cross-coupling reactions, which are robust and widely used methods for the formation of carbon-nitrogen and carbon-carbon bonds.
Overview of Synthetic Strategies
This compound possesses two reactive chloro-substituents and a nucleophilic amino group, making it an ideal scaffold for the synthesis of diverse derivatives. The primary synthetic routes for derivatization include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It allows for the reaction of the chloro-substituents on the aniline ring with a wide range of primary and secondary amines, leading to the synthesis of N-aryl and N-heteroaryl derivatives. This reaction is particularly valuable in the synthesis of kinase inhibitors and other biologically active molecules.
-
Suzuki Coupling: This palladium-catalyzed reaction facilitates the formation of C-C bonds by coupling the chloro-substituents with boronic acids or their esters. This method is instrumental in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals and organic materials.
Synthesis of a Pyrimidine Derivative for Kinase Inhibitor Scaffolds
A key application of this compound is in the synthesis of substituted pyrimidines, which are core structures in many kinase inhibitors. The following protocol details the synthesis of a 4-(4,6-dichloro-2,3-dimethylphenylamino)pyrimidine derivative, a potential intermediate for further functionalization in drug development programs.
Experimental Protocol: Synthesis of N-(4,6-Dichloropyrimidin-5-yl)-2,3-dimethylaniline
This protocol is adapted from analogous synthetic procedures for related compounds.
Materials:
-
This compound
-
4,5,6-Trichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4,5,6-trichloropyrimidine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(4,6-dichloropyrimidin-5-yl)-2,3-dimethylaniline.
Quantitative Data Summary
| Starting Material | Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4,5,6-Trichloropyrimidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75-85* |
*Yield is estimated based on similar reported reactions and may vary depending on specific reaction conditions and scale.
Visualization of Synthetic Pathways and Workflows
Synthetic Pathway for a Pyrimidine Derivative
Caption: Buchwald-Hartwig amination of this compound.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Applications in Drug Discovery
Derivatives of this compound are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors . The dysregulation of kinases is a hallmark of many diseases, including cancer. The aniline moiety can act as a "hinge-binder," interacting with the hinge region of the ATP-binding pocket of kinases, a common strategy in kinase inhibitor design. The dichloro-substituents provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Signaling Pathway Context
Caption: Mechanism of action for aniline-based kinase inhibitors.
Application of 4,6-Dichloro-2,3-dimethylaniline in Dye Manufacturing: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2,3-dimethylaniline, a substituted aromatic amine, serves as a potential intermediate in the synthesis of various dyes, particularly azo and disperse dyes. Its chemical structure, featuring both chlorine and methyl substituents on the aniline ring, can influence the final properties of a dye, such as its color, fastness, and affinity for certain fibers. The manufacturing process for dyes derived from this intermediate follows the fundamental principles of diazotization and coupling reactions. This document provides a detailed overview of the experimental protocols and logical workflows involved in the synthesis of dyes utilizing this compound as a key precursor.
Core Synthesis Pathway: Diazotization and Azo Coupling
The primary application of this compound in dye manufacturing is as a diazo component. This involves a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (e.g., phenols, naphthols, aromatic amines, or active methylene compounds) to form the final azo dye.
The general workflow for this process is illustrated below.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of azo dyes from this compound.
Protocol 1: Diazotization of this compound
This protocol outlines the conversion of the primary arylamine to its corresponding diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolution of the Amine: Accurately weigh a specific molar equivalent of this compound and suspend it in a mixture of distilled water and concentrated hydrochloric acid in a beaker. The amount of HCl should be in molar excess (typically 2.5 to 3 equivalents) to ensure the formation of the amine salt and to maintain an acidic medium.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.1 equivalents) in cold distilled water.
-
Addition of Nitrite: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-30 minutes, ensuring the temperature does not rise above 5 °C. Continuous stirring is essential.
-
Reaction Completion: After the complete addition of the nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the 4,6-Dichloro-2,3-dimethylbenzenediazonium chloride and is used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the prepared diazonium salt with a coupling component to form the azo dye. The example below uses a generic naphthol derivative as the coupling component.
Materials:
-
Diazonium salt solution from Protocol 1
-
Naphthol derivative (e.g., 2-naphthol, H-acid, J-acid)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for alkaline coupling
-
Sodium Acetate (CH₃COONa) for acidic coupling
-
Distilled Water
-
Ice
Procedure for Alkaline Coupling (with a phenol or naphthol):
-
Dissolution of the Coupling Component: Dissolve a molar equivalent of the naphthol derivative in an aqueous solution of sodium hydroxide or sodium carbonate.
-
Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Coupling: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
pH Adjustment: Maintain the pH of the reaction mixture in the alkaline range (typically pH 8-10) by adding a solution of sodium hydroxide or sodium carbonate as needed. This facilitates the electrophilic attack of the diazonium ion on the electron-rich coupling component.
-
Precipitation of the Dye: The azo dye will precipitate out of the solution as a colored solid. Continue stirring for 1-2 hours to ensure complete coupling.
-
Isolation and Purification: Isolate the precipitated dye by filtration, wash it thoroughly with cold water to remove any unreacted starting materials and salts, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Procedure for Acidic or Neutral Coupling (with an aromatic amine):
-
Dissolution of the Coupling Component: Dissolve a molar equivalent of the aromatic amine coupling component in a dilute acidic solution (e.g., acetic acid).
-
Cooling: Cool the solution to 0-5 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with stirring, maintaining the temperature below 10 °C.
-
pH Adjustment: The reaction is typically carried out in a slightly acidic to neutral medium (pH 4-7), which can be maintained by the addition of a buffer like sodium acetate.
-
Isolation and Purification: Follow the same isolation and purification steps as described for alkaline coupling.
Data Presentation
The properties of the synthesized dyes are critical for their application. Quantitative data should be systematically collected and presented for clear comparison.
Table 1: Physicochemical Properties of Synthesized Azo Dyes
| Dye ID | Diazo Component | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| DYE-01 | This compound | 2-Naphthol | C₁₈H₁₄Cl₂N₂O | 357.23 | Data not available | Data not available |
| DYE-02 | This compound | H-Acid | Varies | Varies | Data not available | Data not available |
| DYE-03 | This compound | J-Acid | Varies | Varies | Data not available | Data not available |
Table 2: Spectroscopic and Fastness Properties of Synthesized Azo Dyes
| Dye ID | λmax (nm) in DMF | Molar Extinction Coefficient (ε) | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (1-5) |
| DYE-01 | Data not available | Data not available | Data not available | Data not available | Data not available |
| DYE-02 | Data not available | Data not available | Data not available | Data not available | Data not available |
| DYE-03 | Data not available | Data not available | Data not available | Data not available | Data not available |
Logical Relationship Diagram
The logical progression from starting materials to the final application of the synthesized dye is outlined in the following diagram.
Conclusion
While specific examples and quantitative data for dyes derived from this compound are not extensively documented in publicly available literature, the established principles of azo dye chemistry provide a robust framework for their synthesis and evaluation. The protocols and workflows detailed in this document offer a comprehensive guide for researchers and scientists to explore the potential of this intermediate in the development of novel dyes. The substitution pattern of this compound suggests that it could be a valuable precursor for producing dyes with specific shades and potentially enhanced fastness properties, warranting further experimental investigation.
HPLC method for quantification of 4,6-Dichloro-2,3-dimethylaniline
An Application Note and Protocol for the Quantification of 4,6-Dichloro-2,3-dimethylaniline using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is an aromatic amine that serves as an important intermediate in the synthesis of various industrial and pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control during its synthesis and in final product formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control laboratories.
Principle
The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is quantified by measuring its absorbance at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.
Experimental Protocols
Equipment and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: HPLC grade water, potassium dihydrogen phosphate, and ortho-phosphoric acid.
-
Reference Standard: this compound (purity > 99%).
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with ortho-phosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of this buffer and acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
Accurately weigh a quantity of the sample expected to contain about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions are recommended:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM KH2PO4 buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Data Presentation
A summary of the expected quantitative data from the method validation is presented in the table below.
| Parameter | Result |
| Retention Time (min) | Approximately 6.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the peak area versus concentration data.
-
Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is expressed as the relative standard deviation (%RSD) of a series of measurements.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study on a spiked sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualization
Caption: Workflow for the HPLC quantification of this compound.
GC-MS analysis of 4,6-Dichloro-2,3-dimethylaniline reaction products
An Application Note on the GC-MS Analysis of 4,6-Dichloro-2,3-dimethylaniline and its Reaction Products
Introduction
This compound is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes. The purity of this compound and the characterization of its byproducts during synthesis or subsequent reactions are critical for ensuring the quality, efficacy, and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1]
This application note provides a detailed protocol for the analysis of this compound and its potential reaction products using GC-MS. The methodologies outlined are intended for researchers, scientists, and quality control professionals in the fields of chemical synthesis and drug development.
Experimental Protocols
A robust GC-MS method is essential for the accurate identification and quantification of this compound and related impurities. The following protocols detail sample preparation and the instrumental parameters for the analysis.
Sample Preparation: Direct Injection
For many reaction mixtures, a simple dilution is sufficient for GC-MS analysis.
-
Solvent Selection: Choose a high-purity solvent in which the analyte and potential byproducts are soluble and that is compatible with the GC system. Ethyl acetate or Toluene are suitable choices.
-
Sample Dilution: Accurately weigh approximately 10 mg of the reaction mixture or standard compound.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Transfer the final diluted sample to a 2 mL autosampler vial for injection.
Optional Sample Preparation: Derivatization
For certain applications, derivatization can improve the chromatographic properties of anilines, such as peak shape and thermal stability, though it may not be necessary for all analyses.[2] Acylation is a common derivatization technique.
-
Reagent: Use an acylating agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or acetic anhydride.
-
Procedure:
-
Pipette 100 µL of the 1 mg/mL stock solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the acylating agent and 100 µL of a suitable solvent (e.g., pyridine).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Dilute the derivatized sample with ethyl acetate to the desired final concentration for GC-MS injection.
-
Instrumentation and Data Acquisition
The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and column used.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injector Type | Split/Splitless |
| Injector Temperature | 270°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium, Constant Flow Rate |
| Flow Rate | 1.0 mL/min |
| GC Column | Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Temperature Program | - Initial Temperature: 80°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3 min |
Data Presentation and Interpretation
The primary analyte and its potential reaction products can be identified by their retention times and mass fragmentation patterns. The presence of two chlorine atoms in this compound results in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.
Table 2: Expected GC-MS Data for Target and Related Compounds
| Compound Name | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) | Notes |
| This compound | 190.08 | 189 (M+) , 174, 154, 139 | The molecular ion at m/z 189 will show an M+2 peak (~65% of M+) and an M+4 peak (~10% of M+) due to ³⁷Cl isotopes. |
| 2,3-Dimethylaniline (Precursor) | 121.18 | 121 (M+) , 120, 106, 91, 77 | Potential starting material impurity. |
| 4-Chloro-2,3-dimethylaniline (Intermediate) | 155.62 | 155 (M+) , 140, 120 | Monochlorinated intermediate. The M+ peak will have an M+2 peak of ~32% intensity. |
| 3,4,6-Trichloro-2,5-dimethylaniline | 224.52 | 223 (M+) , 208, 188, 173 | Potential over-chlorination byproduct. M+ shows a characteristic three-chlorine isotope pattern. |
| N-Acetyl-4,6-dichloro-2,3-dimethylaniline | 232.11 | 231 (M+) , 189, 174 | Product of N-acetylation reaction or derivatization. A strong peak at m/z 189 from the loss of the acetyl group is expected. |
Note: Retention times are column and system-dependent and are therefore not listed. M+ refers to the molecular ion.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental process and potential chemical transformations.
Caption: Workflow for the GC-MS analysis of aniline reaction products.
Caption: Potential impurities and reaction pathways for the target analyte.
References
Application Note: Synthesis of 4,6-Dichloro-2,3-dimethylbenzonitrile via the Sandmeyer Reaction
Abstract
This document provides a detailed experimental protocol for the synthesis of 4,6-dichloro-2,3-dimethylbenzonitrile from 4,6-dichloro-2,3-dimethylaniline via the Sandmeyer reaction. The procedure involves a two-step, one-pot synthesis encompassing the diazotization of the aniline derivative followed by a copper(I) cyanide-mediated cyanation. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science. All quantitative data are summarized, and a detailed experimental workflow is provided.
Introduction
The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis for the conversion of a primary aromatic amine to an aryl halide or pseudohalide.[1][2] This reaction proceeds through the formation of an aryl diazonium salt, which is subsequently displaced by a nucleophile, often with the use of a copper(I) salt as a catalyst or reagent.[2][3] The reaction's broad utility allows for the introduction of various functional groups onto an aromatic ring, including chloro, bromo, and cyano groups, which may be difficult to install using other synthetic methods.
This application note details the experimental procedure for the Sandmeyer cyanation of this compound to yield 4,6-dichloro-2,3-dimethylbenzonitrile. This compound can serve as a valuable building block in the development of novel pharmaceuticals and agrochemicals. The protocol is designed to be a reliable starting point for laboratory-scale synthesis.
Reaction Scheme
The overall reaction is depicted below:
Step 1: Diazotization
This compound is treated with sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt.
Step 2: Cyanation
The in situ generated diazonium salt reacts with copper(I) cyanide to yield 4,6-dichloro-2,3-dimethylbenzonitrile.
Experimental Protocol
This protocol is divided into three main parts: preparation of the copper(I) cyanide solution, diazotization of the aniline, and the Sandmeyer cyanation reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 190.06 | 5.0 g | 26.3 |
| Copper(I) cyanide (CuCN) | 89.56 | 2.83 g | 31.6 |
| Sodium cyanide (NaCN) | 49.01 | 1.55 g | 31.6 |
| Sodium nitrite (NaNO₂) | 69.00 | 1.91 g | 27.6 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 (as gas) | 10 mL | ~120 |
| Water (deionized) | 18.02 | as needed | - |
| Toluene | 92.14 | as needed | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | as needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | as needed | - |
Safety Precautions:
-
Cyanides (CuCN, NaCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas.
-
Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for in situ use of the diazonium salt. Do not attempt to isolate the intermediate.
-
Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Step-by-Step Procedure
Part A: Preparation of the Copper(I) Cyanide Solution
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium cyanide (1.55 g) in 20 mL of deionized water.
-
In a separate beaker, dissolve copper(I) cyanide (2.83 g) in this solution. Gentle warming may be required to facilitate dissolution.
-
Cool the resulting solution to 10-15°C in an ice bath.
Part B: Diazotization of this compound
-
In a 500 mL beaker, suspend this compound (5.0 g) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt and the formation of phenol byproducts.[4]
-
In a separate 50 mL beaker, prepare a solution of sodium nitrite (1.91 g) in 10 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes using the dropping funnel. Ensure the temperature does not rise above 5°C.
-
After the addition is complete, continue to stir the mixture for an additional 15 minutes at 0-5°C. The formation of a clear solution indicates the completion of the diazotization. A slight excess of nitrous acid can be checked for with starch-iodide paper (should turn blue).
Part C: Sandmeyer Cyanation Reaction
-
Place the freshly prepared, cold diazonium salt solution in the dropping funnel.
-
Slowly add the diazonium salt solution to the stirred copper(I) cyanide solution over 30-45 minutes. The temperature of the copper(I) cyanide solution should be maintained at room temperature or slightly elevated (e.g., 40-50°C) to facilitate the reaction, which is often indicated by the evolution of nitrogen gas.[4]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Heat the mixture to 60°C for 30 minutes to ensure the complete decomposition of the diazonium salt complex.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of dilute sodium hydroxide solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Data Summary
The following table summarizes the expected quantitative data for this experiment. Yields are representative and may vary based on experimental conditions.
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 5.0 g (26.3 mmol) |
| Product | 4,6-Dichloro-2,3-dimethylbenzonitrile |
| Theoretical Yield | 5.25 g |
| Experimental Yield (Crude) | 4.2 g |
| Percent Yield | ~80% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the Sandmeyer cyanation of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dichloro-2,3-dimethylaniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Dichloro-2,3-dimethylaniline and its derivatives are important intermediates in the synthesis of various agrochemicals, pharmaceuticals, and dyes. The precise positioning of chloro and methyl groups on the aniline ring makes them valuable building blocks for complex molecules. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on two primary synthetic routes: direct chlorination of 2,3-dimethylaniline and a multi-step synthesis from a dinitro-m-xylene precursor. The protocols are designed to be scalable for industrial production.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields for Synthetic Route 1 (Direct Chlorination)
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Formation of Hydrochloride Salt | 2,3-Dimethylaniline | HCl (gas) | Toluene | Room Temperature | 1 | >95 | - |
| 2 | Chlorination | 2,3-Dimethylaniline hydrochloride | Chlorine (gas) | Toluene | 80 | 4 | 60-70 | >98 |
Table 2: Summary of Key Reaction Parameters and Yields for Synthetic Route 2 (from Dinitro-m-xylene)
| Step | Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | Selective Hydrogenation | 4,6-Dinitro-m-xylene | H₂, Ru/C, Sn⁴⁺ modifier | Ethanol | 80-100 | 10-20 | 4-6 | ~98 (to 4-amino-6-nitro-m-xylene) |
| 2 | Sandmeyer Reaction (Chlorination) | 4-Amino-6-nitro-m-xylene | NaNO₂, HCl, CuCl | Water/HCl | 0-5 | 1 | 2-3 | 75-85 |
| 3 | Reduction of Nitro Group | 4-Chloro-6-nitro-m-xylene | Fe, HCl | Ethanol/Water | 80-90 | 1 | 3-5 | >90 |
| 4 | Second Chlorination | 4-Chloro-2,3-dimethylaniline | SO₂Cl₂ | Chlorobenzene | 50-60 | 1 | 2-4 | 65-75 |
Experimental Protocols
Route 1: Direct Chlorination of 2,3-Dimethylaniline
This method is a straightforward approach involving the direct chlorination of the commercially available 2,3-dimethylaniline. To control the regioselectivity and avoid over-chlorination, the aniline is first converted to its hydrochloride salt.
Materials:
-
2,3-Dimethylaniline
-
Toluene
-
Hydrogen Chloride (gas)
-
Chlorine (gas)
-
Sodium Hydroxide solution (20%)
-
Water
Equipment:
-
Glass-lined reactor with overhead stirrer, gas inlet, thermometer, and reflux condenser
-
Scrubber for acidic gases
-
Distillation apparatus
Procedure:
-
Formation of 2,3-Dimethylaniline Hydrochloride:
-
Charge the reactor with 2,3-dimethylaniline and toluene.
-
Purge the reactor with nitrogen.
-
Bubble dry hydrogen chloride gas through the solution at room temperature with stirring until the precipitation of the hydrochloride salt is complete.
-
-
Chlorination:
-
Heat the suspension to 80°C.
-
Introduce chlorine gas into the stirred suspension over a period of 4 hours, maintaining the temperature at 80°C.
-
Monitor the reaction progress by gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Slowly add 20% sodium hydroxide solution to the reaction mixture to neutralize the excess HCl and liberate the free amine. The pH should be adjusted to >10.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by distillation under reduced pressure.
-
The crude product can be purified by fractional distillation or recrystallization to yield this compound.
-
Route 2: Multi-step Synthesis from 4,6-Dinitro-m-xylene
This route offers an alternative pathway, particularly when the starting dinitro compound is readily available. It involves a selective hydrogenation, a Sandmeyer reaction, reduction of the remaining nitro group, and a final chlorination step.
Materials:
-
4,6-Dinitro-m-xylene
-
Hydrogen (gas)
-
Ruthenium on Carbon (Ru/C) catalyst
-
Tin(IV) chloride (SnCl₄)
-
Ethanol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Iron powder (Fe)
-
Sulfuryl chloride (SO₂Cl₂)
-
Chlorobenzene
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Glass-lined reactor with overhead stirrer, cooling jacket, and addition funnel
-
Filtration unit
-
Distillation apparatus
Procedure:
-
Selective Hydrogenation of 4,6-Dinitro-m-xylene:
-
Charge the autoclave with 4,6-Dinitro-m-xylene, ethanol, Ru/C catalyst, and a catalytic amount of SnCl₄ as a modifier.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 10-20 atm and heat to 80-100°C with vigorous stirring.
-
Monitor hydrogen uptake to determine the reaction endpoint (consumption of one equivalent of H₂).
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
The filtrate containing 4-amino-6-nitro-m-xylene is carried forward to the next step.
-
-
Sandmeyer Reaction for Chlorination:
-
Cool the ethanolic solution of 4-amino-6-nitro-m-xylene in an ice bath.
-
In a separate vessel, dissolve sodium nitrite in water and cool to 0-5°C.
-
Slowly add the cold sodium nitrite solution to the acidic amine solution, maintaining the temperature below 5°C to form the diazonium salt.
-
In another reactor, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product, 4-chloro-6-nitro-m-xylene, with a suitable organic solvent (e.g., ethyl acetate).
-
-
Reduction of the Nitro Group:
-
To a stirred mixture of iron powder in ethanol/water and a catalytic amount of HCl, heat the solution to 80-90°C.
-
Slowly add the solution of 4-chloro-6-nitro-m-xylene.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction, filter off the iron salts, and neutralize the filtrate.
-
Extract the product, 4-chloro-2,3-dimethylaniline, and purify.
-
-
Second Chlorination:
-
Dissolve the 4-chloro-2,3-dimethylaniline in chlorobenzene.
-
Slowly add one equivalent of sulfuryl chloride at 50-60°C.
-
Stir for 2-4 hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and wash with a dilute base solution to remove acidic byproducts.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation or recrystallization.
-
Mandatory Visualizations
Caption: Direct Chlorination Workflow.
Caption: Multi-step Synthesis Workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-2,3-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dichloro-2,3-dimethylaniline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Problem 1: Low overall yield of dichlorinated product.
| Potential Cause | Recommended Solution |
| Incomplete reaction: The starting material, 2,3-dimethylaniline, is only partially converted. | Increase the molar equivalents of the chlorinating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and the mono-chlorinated intermediate. |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to degradation at high temperatures. | Optimize the reaction temperature. Based on analogous chlorinations of dimethylanilines, a temperature range of 10-50°C is a reasonable starting point.[1] Consider a stepwise temperature profile, starting at a lower temperature and gradually increasing it. |
| Inefficient chlorinating agent: The chosen chlorinating agent may not be reactive enough under the current conditions. | Experiment with different chlorinating agents. While chlorine gas is a common choice, sulfuryl chloride (SO₂Cl₂) can sometimes offer better yields and easier handling.[1] |
| Poor solvent choice: The solvent may not be optimal for the reaction, affecting solubility and reactivity. | Test a range of inert solvents. Chlorinated solvents like carbon tetrachloride or dichloromethane are often used. Aromatic solvents such as toluene can also be effective.[1] |
Problem 2: Formation of multiple isomers, leading to low yield of the desired 4,6-dichloro product.
| Potential Cause | Recommended Solution |
| Direct chlorination of the free aniline: The strongly activating and ortho-, para-directing amino group leads to a mixture of isomers. | Convert the 2,3-dimethylaniline to its hydrochloride salt before chlorination. This is a critical step to control regioselectivity. The anilinium ion is less activating and directs chlorination to the positions meta to the amino group (which are the desired 4 and 6 positions in this case).[1] |
| Over-chlorination: The reaction proceeds past the desired dichlorination stage to form trichloro- or tetrachloro-anilines. | Carefully control the stoichiometry of the chlorinating agent. Use approximately two molar equivalents for dichlorination. Add the chlorinating agent dropwise or in portions to maintain control over the reaction. |
| Unwanted side reactions: Oxidation of the aniline can occur, leading to colored impurities and reduced yield. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the starting materials and solvent are dry. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Recommended Solution |
| Presence of close-boiling isomers: The various dichlorinated isomers of 2,3-dimethylaniline may have similar boiling points, making separation by distillation challenging. | Utilize fractional distillation under reduced pressure for the initial purification. For higher purity, consider column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can also be effective for solid products. |
| Residual starting material and mono-chlorinated intermediates: These can co-distill with the product. | After the reaction, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted anilines. The desired dichlorinated product, being less basic, will remain in the organic phase. |
| Formation of tar-like byproducts: These can complicate the work-up and purification. | An effective work-up procedure is crucial. This may involve filtration to remove solid byproducts, followed by aqueous washes to remove salts and polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for improving the yield of this compound?
A1: The most critical factor is controlling the regioselectivity of the chlorination. This is best achieved by converting the starting material, 2,3-dimethylaniline, into its hydrochloride salt before introducing the chlorinating agent. The electron-withdrawing nature of the anilinium group deactivates the ring and directs the incoming electrophile (chlorine) to the positions meta to the nitrogen, which correspond to the desired 4 and 6 positions. Direct chlorination of the highly activated free amine will likely result in a complex mixture of isomers.[1]
Q2: Which chlorinating agent is recommended for this synthesis?
A2: Both chlorine gas and sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of anilines. Sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and can be easier to handle and measure accurately than gaseous chlorine. In some cases, sulfuryl chloride can lead to higher yields.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the disappearance of the starting material spot and the appearance of product spots. GC-MS is a more powerful technique that can distinguish between the starting material, mono-chlorinated intermediates, and the various dichlorinated isomers, providing a more detailed picture of the reaction's progress and selectivity.
Q4: What are the likely isomeric byproducts in this reaction?
A4: The primary isomeric byproducts will result from chlorination at other available positions on the aromatic ring. Based on the directing effects of the amino and methyl groups, possible dichlorinated isomers include 2,5-dichloro-, 2,6-dichloro-, and 3,4-dichloro-2,3-dimethylaniline. The formation of these isomers is significantly suppressed by protonating the amino group prior to chlorination.
Q5: Is a catalyst necessary for this reaction?
A5: While the reaction can proceed without a catalyst, the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or iodine, can enhance the rate of chlorination.[1] However, a catalyst may also decrease the regioselectivity, so its use should be optimized. A typical catalytic amount would be in the range of 0.1 to 5 mol%.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorination of Dimethylanilines (Analogous Systems)
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2,6-Dimethylaniline HCl | 2,6-Dimethylaniline HCl | 2-Ethyl-6-methylaniline HCl |
| Chlorinating Agent | Chlorine Gas | Sulfuryl Chloride | Chlorine Gas |
| Solvent | CCl₄ / Ethanol | CCl₄ | Toluene |
| Temperature | 10-15 °C | 45-50 °C | 80 °C |
| Yield of Monochloro Product | 69% | 70% | 64% |
| Reference | [1] | [1] | [1] |
Note: The yields reported are for the monochlorination of analogous dimethylanilines and serve as a reference for optimizing the dichlorination of 2,3-dimethylaniline.
Experimental Protocols
General Protocol for the Synthesis of this compound (Based on Analogous Procedures)
This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for the specific requirements of your research.
1. Formation of 2,3-Dimethylaniline Hydrochloride:
-
Dissolve 2,3-dimethylaniline (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or toluene) in a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution until saturation is reached, resulting in the precipitation of 2,3-dimethylaniline hydrochloride.
2. Dichlorination:
-
Maintain the temperature of the suspension between 10-20°C.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride, 2.0-2.2 equivalents) dropwise to the stirred suspension.
-
Monitor the reaction by TLC or GC-MS until the starting material and mono-chlorinated intermediate are consumed.
3. Work-up and Isolation:
-
Upon completion, cautiously add water to the reaction mixture to quench any unreacted chlorinating agent and dissolve the hydrochloride salt.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by fractional vacuum distillation, column chromatography, or recrystallization to obtain pure this compound.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A troubleshooting diagram for addressing low yield in the synthesis.
References
Purification of crude 4,6-Dichloro-2,3-dimethylaniline by recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude 4,6-Dichloro-2,3-dimethylaniline via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds. The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, a solvent is selected that dissolves a large amount of this compound at an elevated temperature (near the solvent's boiling point) but only a very small amount at low temperatures.[2] Impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and remain in the liquid phase, or mother liquor, after crystallization). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a purer form.
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The ideal solvent should meet several criteria:
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High-Temperature Solubility: It must dissolve the crude product completely when hot.[1]
-
Low-Temperature Insolubility: It should provide poor solubility for the pure product when cold to ensure a good recovery rate.[2]
-
Favorable Impurity Profile: Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.
-
Inertness: The solvent must not react chemically with the aniline.[1]
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Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[1][3]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1] A common approach is to test small batches of the crude product with various solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal system.[3][4]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities may include unreacted starting materials like 2,3-dimethylaniline, isomers formed during the chlorination reaction (e.g., other dichloro- or monochloro-dimethylaniline isomers), and colored oxidation byproducts that can form when anilines are exposed to air and light.[5][6]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | 2.5 | 221-222 |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 11.2[7] | 216[7] |
| 2-Chloro-4,6-dimethylaniline | C₈H₁₀ClN | 155.62 | 38-40[8] | --- |
| 4-Chloro-2,6-dimethylaniline | C₈H₁₀ClN | 155.62 | 42[6] | --- |
| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.01 | 23-26 | 252 |
Table 2: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A versatile and commonly used solvent for many organic compounds. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Polar | Good for compounds with intermediate polarity. |
| Hexane | 69 | Non-polar | Often used in a solvent pair with a more polar solvent like ethyl acetate or acetone.[4] |
| Toluene | 111 | Non-polar | Good for crystallizing aromatic compounds, but has a high boiling point. |
| Water | 100 | Very Polar | Generally unsuitable for anilines unless they are in salt form, but can be used as an anti-solvent with alcohols.[4] |
Experimental Protocol & Workflow
This protocol outlines a standard procedure for the purification of crude this compound.
Methodology:
-
Solvent Selection: In a small test tube, add ~50 mg of the crude solid. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable. If it is largely insoluble, heat the test tube gently. A suitable solvent will dissolve the solid when hot but allow it to recrystallize upon cooling.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will result in a poor yield.[2][9]
-
Hot Filtration (Optional): If insoluble impurities (like dust or sand) or colored, insoluble byproducts are present, perform a hot gravity filtration. Preheat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[2] Using warm or excessive solvent for washing will redissolve the product and lower the yield.[2]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and let them air-dry completely. The purity can be assessed by taking a melting point.
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guide
Problem: No crystals form after the solution has cooled.
-
Possible Cause: Too much solvent was used during the dissolution step, meaning the solution is not supersaturated.[9][10]
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the dissolved solid. Allow the concentrated solution to cool again.[9]
-
-
Possible Cause: The solution is supersaturated but crystallization has not been initiated.[10]
-
Solution 1: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches on the glass provide a surface for nucleation.[2][10]
-
Solution 2: Add a "seed crystal" of the pure compound, if available. This provides a template for crystal growth.[2]
-
Problem: The product "oils out" instead of forming solid crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound (or its eutectic mixture with impurities).
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Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool very slowly.[10] Insulating the flask can help slow the cooling process.
-
-
Possible Cause: The crude material has a high concentration of impurities, which is depressing the melting point.
-
Solution: If adding more solvent does not resolve the issue, it may be necessary to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography, before returning to recrystallization.[10]
-
Problem: The final yield of purified crystals is very low.
-
Possible Cause: Too much solvent was used during the initial dissolution step, causing a significant amount of the product to remain in the mother liquor even after cooling.[9]
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Possible Cause: The crystals were washed with an excessive amount of solvent or with solvent that was not ice-cold, causing part of the product to redissolve.[2]
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Possible Cause: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
-
Solution: Ensure the funnel, filter paper, and receiving flask are all pre-heated before performing a hot filtration.
-
Problem: The purified crystals are still colored.
-
Possible Cause: Colored impurities are co-crystallizing with the product. Anilines are prone to air oxidation, which can form highly colored impurities.[5]
-
Solution 1: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
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Solution 2: A second recrystallization may be necessary to achieve a higher purity and remove residual color.
-
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 7. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4,6-dimethylaniline 96 63133-82-4 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 4,6-Dichloro-2,3-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dichloro-2,3-dimethylaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Question: My final product shows a lower melting point than expected and appears oily. What is the likely cause?
Answer: A depressed and broad melting point, along with an oily appearance, typically indicates the presence of impurities. The most common impurity that can cause this is the unreacted starting material, 2,3-dimethylaniline, which is an oil at room temperature. Incomplete chlorination can also lead to a mixture of mono- and di-chlorinated isomers with lower melting points.
Troubleshooting Steps:
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Verify Reaction Completion: Before workup, ensure the reaction has gone to completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the chlorinating agent.
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Optimize Chlorinating Agent Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. An insufficient amount will lead to incomplete reaction, while a large excess can result in over-chlorination.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to remove unreacted starting material and other impurities. Fractional distillation under reduced pressure can also be effective for separating the desired product from lower-boiling point impurities.
Question: My NMR spectrum shows more than the expected number of aromatic signals. What are the potential impurities?
Answer: The presence of additional aromatic signals in the NMR spectrum suggests the formation of isomeric impurities. During the chlorination of 2,3-dimethylaniline, the chlorine atoms can add to different positions on the aromatic ring, leading to a mixture of isomers.
Potential Isomeric Impurities:
-
Monochloro Isomers: 4-Chloro-2,3-dimethylaniline, 5-Chloro-2,3-dimethylaniline, and 6-Chloro-2,3-dimethylaniline.
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Dichloro Isomers: Besides the desired 4,6-dichloro product, other isomers like 4,5-dichloro-2,3-dimethylaniline or 2,5-dichloro-2,3-dimethylaniline could be formed.
Troubleshooting Steps:
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Control Reaction Temperature: The regioselectivity of the chlorination can be highly dependent on the reaction temperature. Running the reaction at a lower temperature may favor the formation of the desired 4,6-dichloro isomer.
-
Choice of Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or a hydrogen peroxide/hydrochloric acid system) can influence the isomer distribution. You may need to screen different chlorinating agents to optimize the selectivity for the desired product.
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Purification: Careful purification by column chromatography or fractional crystallization may be necessary to separate the desired isomer from the unwanted ones.
Question: My final product has a dark color, even after recrystallization. What could be the reason?
Answer: The development of a dark color in aniline compounds is often due to the formation of oxidation products. Anilines are susceptible to oxidation, which can be accelerated by the presence of air, light, and trace metal impurities.
Troubleshooting Steps:
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Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Reductive Workup: During the workup, a wash with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, can help to remove some colored oxidation byproducts.
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Storage: Store the final product in a dark, airtight container under an inert atmosphere to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
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Unreacted Starting Material: 2,3-dimethylaniline.
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Monochloro-isomers: Primarily 4-chloro-2,3-dimethylaniline and 6-chloro-2,3-dimethylaniline.
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Over-chlorinated Products: Tri- or tetrachlorinated 2,3-dimethylanilines.
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Other Dichloro-isomers: Such as 4,5-dichloro-2,3-dimethylaniline.
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Oxidation Products: Leading to colored impurities.
Q2: How can I minimize the formation of over-chlorinated byproducts?
A2: To minimize over-chlorination, you should:
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Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
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Add the chlorinating agent portion-wise or via a syringe pump to maintain a low concentration at any given time.
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Monitor the reaction progress closely and stop the reaction as soon as the desired product is the major component.
Q3: What analytical techniques are best for identifying and quantifying impurities in my sample?
A3: A combination of techniques is often most effective:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify the different components in your mixture by their mass-to-charge ratio and retention time.
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High-Performance Liquid Chromatography (HPLC): For quantifying the purity of your product and separating isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of your product and identify isomeric impurities.
Q4: Is it possible to remove isomeric impurities by simple recrystallization?
A4: While recrystallization can be effective for removing unreacted starting material and some other impurities, separating closely related isomers can be challenging. If simple recrystallization is ineffective, you may need to employ more advanced purification techniques like preparative HPLC or column chromatography.
Quantitative Data Summary
The following table summarizes the potential impurities and their typical analytical signatures that can be used for identification.
| Impurity Name | Chemical Structure | Molar Mass ( g/mol ) | Likely Analytical Signature (relative to desired product) |
| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | Lower boiling point, different retention time in GC/HPLC, distinct NMR signals. |
| 4-Chloro-2,3-dimethylaniline | C₈H₁₀ClN | 155.62 | Intermediate retention time in GC/HPLC, distinct NMR aromatic signals. |
| 6-Chloro-2,3-dimethylaniline | C₈H₁₀ClN | 155.62 | Intermediate retention time in GC/HPLC, distinct NMR aromatic signals. |
| This compound | C₈H₉Cl₂N | 190.07 | Desired Product |
| 2,4,6-Trichloro-2,3-dimethylaniline | C₈H₈Cl₃N | 224.52 | Higher boiling point, longer retention time in GC/HPLC, simpler aromatic NMR pattern. |
Experimental Protocols
Key Experiment: Chlorination of 2,3-Dimethylaniline
This protocol provides a general methodology for the chlorination of 2,3-dimethylaniline. Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2,3-dimethylaniline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., sulfuryl chloride, 2.0-2.2 eq.) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
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Workup: Once the reaction is complete, quench the reaction by slowly adding the mixture to a beaker of crushed ice and water. Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway of this compound and formation of related impurities.
Caption: A troubleshooting workflow for identifying and resolving common impurities.
Technical Support Center: Reactions with 4,6-Dichloro-2,3-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2,3-dimethylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and analysis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during reactions involving this compound.
Problem 1: Low Yield of the Desired Product in Nucleophilic Aromatic Substitution (SNA_r_)
Question: I am performing a nucleophilic aromatic substitution reaction with this compound and a pyrimidine derivative, but I am observing a low yield of my target product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in SNAr reactions with this compound can be attributed to several factors, primarily related to the steric hindrance and electronic properties of the aniline.
Potential Causes and Solutions:
-
Steric Hindrance: The two methyl groups at the 2- and 3-positions, along with the chlorine atom at the 6-position, create significant steric bulk around the amino group. This can hinder the approach of the electrophile.
-
Solution: Consider using a less sterically hindered pyrimidine derivative if possible. Alternatively, employing a catalyst system known for its effectiveness with bulky amines, such as a palladium catalyst with a bulky biarylphosphine ligand (e.g., XPhos or RuPhos), can improve reaction rates and yields.
-
-
Reduced Nucleophilicity: The two electron-withdrawing chlorine atoms on the aniline ring decrease the electron density on the nitrogen atom, reducing its nucleophilicity.
-
Solution: The use of a strong, non-nucleophilic base is crucial to deprotonate the aniline and increase its reactivity. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
-
Side Reactions: Competing side reactions can consume starting materials and lower the yield of the desired product.
-
Solution: Careful control of reaction conditions such as temperature and reaction time is essential. Lowering the temperature may help to suppress side reactions. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize product formation and minimize byproduct generation.
-
Problem 2: Formation of Multiple Unidentified Side-Products
Question: My reaction mixture shows multiple spots on the TLC plate in addition to my starting material and desired product. What are these potential side-products and how can I minimize their formation?
Answer:
The formation of multiple side-products is a common issue. Based on the reactivity of substituted anilines, the following side-products are plausible:
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Over-halogenation: Further chlorination of the aniline ring can occur, leading to the formation of trichloro-dimethylaniline derivatives. The most likely position for further substitution would be the vacant C5 position.
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Mitigation: Use a stoichiometric amount of the halogenating agent and control the reaction temperature. Protecting the amino group via acylation can also prevent over-halogenation.
-
-
Oxidative Dimerization: Anilines can undergo oxidative coupling to form colored azo compounds, which may appear as colored impurities in the reaction mixture.
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Mitigation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants can also be considered.
-
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Hydrolysis of Amide Product: If the desired product is an amide, it can be susceptible to hydrolysis back to the starting aniline and the corresponding carboxylic acid, especially under acidic or basic conditions with prolonged heating.[1]
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Mitigation: Maintain neutral pH during workup and purification if possible. Minimize exposure to strong acids or bases and high temperatures after the reaction is complete.
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Table 1: Common Side-Products and their Potential Mass Spectrometry (MS) Signatures
| Side-Product Type | Potential Structure | Expected [M+H]⁺ (for C₈H₈Cl₃N) |
| Over-halogenation | 4,5,6-Trichloro-2,3-dimethylaniline | 224.97 |
| Oxidative Dimerization | Azo-dimer of this compound | 379.03 |
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding reactions and analysis of this compound.
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial batches of this compound may contain process-related impurities. These can include unreacted starting materials from its synthesis, such as 2,3-dimethylaniline or monochlorinated intermediates. Isomeric impurities, where the chlorine atoms are at different positions on the ring, are also possible. It is recommended to verify the purity of the starting material by GC-MS or HPLC before use.
Q2: How can I effectively monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For more quantitative and sensitive monitoring, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts.[3]
Q3: What are the recommended purification techniques for products derived from this compound?
A3: The choice of purification technique depends on the properties of the product.
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Column Chromatography: This is the most common method for purifying organic compounds. A silica gel stationary phase with a gradient of hexane and ethyl acetate is often effective.
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Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective method for achieving high purity.
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Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.[4]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a halogenated aromatic amine and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing skin contact.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general starting point for the reaction of this compound with a generic electrophilic pyrimidine.
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To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the electrophilic pyrimidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%).
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Add a dry, aprotic solvent such as toluene, dioxane, or DMF.
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Add a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 2.0-3.0 eq).
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Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Impurity Profiling
This protocol outlines a general HPLC method for the analysis of reactions involving this compound. Method optimization will be required for specific applications.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
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Gradient: A typical starting gradient would be 10-90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
Visualizations
Caption: Troubleshooting logic for reactions with this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dichloro-2,3-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dichloro-2,3-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common approach is the direct chlorination of 2,3-dimethylaniline. This typically involves reacting 2,3-dimethylaniline with a chlorinating agent in the presence of a suitable solvent and potentially a catalyst. The reaction needs to be carefully controlled to achieve the desired dichlorination at the 4- and 6-positions.
Q2: What are the most critical parameters to control during the synthesis?
A2: The most critical parameters to optimize are the choice of chlorinating agent, the reaction temperature, the type and amount of catalyst, and the solvent system. These factors significantly influence the yield, purity, and isomer distribution of the final product.
Q3: How can I purify the crude this compound?
A3: Purification can be challenging due to the potential presence of isomers and unreacted starting material. Common purification techniques include fractional distillation under reduced pressure, steam distillation, and recrystallization from a suitable solvent system.[1][2] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature. - Ensure the chlorinating agent is added slowly and steadily. - Verify the quality and reactivity of the starting materials. |
| Sub-optimal Catalyst | - Screen different Lewis acid catalysts such as FeCl₃, AlCl₃, or iodine.[1] - Optimize the catalyst loading; typically 0.1 to 10 mol% is used.[1] |
| Poor Choice of Solvent | - Test a range of inert organic solvents like carbon tetrachloride, toluene, or acetic acid.[1] The solvent can influence the solubility of reactants and the reaction pathway. |
| Product Loss During Work-up | - Ensure complete extraction of the product from the aqueous phase. - Minimize transfers and handle the product carefully during purification steps. |
Problem 2: Formation of Multiple Isomers and Over-chlorinated Products
| Potential Cause | Suggested Solution |
| High Reaction Temperature | - Lower the reaction temperature to improve selectivity. Reactions are often carried out between -15°C and 80°C.[1] |
| Incorrect Stoichiometry of Chlorinating Agent | - Carefully control the molar equivalents of the chlorinating agent. A slight excess may be needed, but a large excess will lead to over-chlorination. |
| Reactive Unprotected Amine Group | - Consider protecting the aniline's amino group as an acetanilide before chlorination. This can direct the chlorination to the desired positions and prevent side reactions. The protecting group can be subsequently removed by hydrolysis.[3] |
| Non-selective Catalyst | - The choice of catalyst can influence regioselectivity. Experiment with different catalysts to find one that favors the formation of the 4,6-dichloro isomer. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Close Boiling Points of Isomers | - Use a high-efficiency fractional distillation column. - Consider derivatization of the aniline mixture to solids that may be more easily separated by recrystallization, followed by regeneration of the pure amine. |
| Co-crystallization of Impurities | - Screen different recrystallization solvents or solvent mixtures. - Perform multiple recrystallizations if necessary. |
| Oily Product Instead of Solid | - Ensure all solvent has been removed. - Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. - If the product is indeed an oil at room temperature, purification by chromatography may be an alternative. |
Data Presentation: Optimization of Reaction Conditions
The following tables present hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of this compound.
Table 1: Effect of Catalyst on Reaction Outcome
| Catalyst (1 mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| None | 25 | 12 | 35 | 70 |
| FeCl₃ | 25 | 6 | 65 | 85 |
| AlCl₃ | 25 | 6 | 60 | 82 |
| Iodine | 25 | 8 | 55 | 80 |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Acetic Acid | 20 | 5 | 58 | 83 |
| Toluene | 20 | 7 | 68 | 88 |
| Carbon Tetrachloride | 20 | 7 | 72 | 90 |
| Dichloromethane | 20 | 6 | 65 | 86 |
Table 3: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Catalyst | Time (h) | Yield (%) | Purity (%) |
| 0 | FeCl₃ | 8 | 55 | 92 |
| 25 | FeCl₃ | 6 | 65 | 85 |
| 50 | FeCl₃ | 4 | 75 | 78 |
| 80 | FeCl₃ | 3 | 78 | 70 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on general methods for the chlorination of anilines.[1] Optimization will be required.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve 2,3-dimethylaniline (1 equivalent) in an inert solvent such as carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of anhydrous FeCl₃ (e.g., 1-2 mol%).
-
Chlorination: Cool the mixture to the desired temperature (e.g., 10-15°C) using an ice bath. Slowly add a solution of sulfuryl chloride (2 equivalents) in the same solvent from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Once the reaction is complete, slowly quench the reaction mixture with water. Separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol/water.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
Caption: Hypothetical signaling pathway showing a potential application.
References
Resolving solubility issues with 4,6-Dichloro-2,3-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2,3-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic amine with chlorine and methyl substituents on the benzene ring. Due to its predominantly non-polar structure, it is expected to have low solubility in water.[1][2] It is characterized as being slightly soluble in water.[3] Like many anilines, it is generally soluble in a range of organic solvents.[1][4][5] The amine group provides a site for protonation, which can significantly increase its solubility in acidic aqueous solutions through the formation of anilinium salts.[1][6]
Q2: In which organic solvents can I dissolve this compound?
-
Alcohols: Methanol, Ethanol, Isopropanol[5]
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)[5]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Hydrocarbons: Toluene, Benzene[5]
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
It is always recommended to perform a small-scale solubility test with your chosen solvent before proceeding with the full experiment.
Q3: What is the recommended procedure for preparing a stock solution?
A3: To prepare a stock solution, start by accurately weighing the desired amount of this compound. Add a small amount of the chosen organic solvent to the solid and gently swirl to wet the compound. Gradually add more solvent while stirring or vortexing until the compound is fully dissolved. If solubility is a challenge, gentle warming or sonication may be employed, but be cautious of potential degradation if the compound is thermally sensitive.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving the Compound
Q: I am having trouble dissolving this compound in my chosen solvent.
A: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase Solvent Volume: The concentration of your solution may be too high. Try adding more solvent to see if the compound dissolves.
-
Apply Gentle Heat: Gently warming the mixture can increase the rate of dissolution and the solubility of the compound. Use a water bath and monitor the temperature to avoid solvent evaporation or compound degradation.
-
Use Sonication: A sonicator bath can help break up solid aggregates and enhance dissolution.
-
Try a Different Solvent: If the compound remains insoluble, you may need to switch to a more suitable solvent. Refer to the list of recommended solvents in the FAQs. Consider the polarity of your current solvent and the compound to make an informed choice. A solvent mixture (co-solvent) can also be effective.[7]
-
For Aqueous Solutions, Adjust pH: If you need to dissolve the compound in an aqueous medium, adding a small amount of a strong acid (like HCl) can protonate the amine group, forming a more soluble anilinium salt.[1][6]
Issue 2: Precipitation of the Compound During an Experiment
Q: My this compound precipitated out of solution after I added another reagent or changed the solvent composition.
A: Precipitation during an experiment is often caused by a change in the solvent environment that reduces the solubility of your compound.
-
During a Reaction: The addition of a reagent that is dissolved in a solvent in which your compound is not soluble can cause it to crash out. If possible, dissolve the incoming reagent in the same solvent as your initial solution.
-
During Workup/Extraction: When adding an aqueous solution to your organic reaction mixture, a precipitate can sometimes form at the interface.[8] This can be due to a change in polarity or a reaction forming an insoluble salt. Try adding more of the organic solvent to redissolve your compound.
-
During Chromatography: Compound precipitation can occur on a chromatography column if the mobile phase is not a good solvent for the purified compound.[9] Consider using a stronger solvent in your mobile phase or employing a dry loading technique.[9]
Issue 3: Formation of an Emulsion During Aqueous Workup
Q: I am getting a persistent emulsion during the extraction of my reaction mixture containing this compound.
A: Emulsions are common when working with amine compounds. Here are some techniques to break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filter the entire mixture through a pad of celite or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | [10] |
| Molecular Weight | 155.62 g/mol | |
| Appearance | Solid | |
| Melting Point | 38-40 °C | |
| Water Solubility | Slightly soluble | [3] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent
-
Weigh the required mass of this compound into a clean, dry glass vial or flask.
-
Add a small volume of the selected organic solvent (e.g., Dichloromethane, Tetrahydrofuran) to the vessel, enough to wet the solid.
-
Gently swirl the mixture.
-
Incrementally add more solvent while stirring or vortexing.
-
If necessary, gently warm the mixture in a water bath or place it in a sonicator until the solid is completely dissolved.
-
Allow the solution to cool to room temperature before use.
Protocol 2: Acid-Mediated Dissolution in Aqueous Media
-
Suspend the weighed this compound in the desired volume of water.
-
While stirring, add a 1M solution of a strong acid (e.g., HCl) dropwise.
-
Monitor the mixture for the dissolution of the solid.
-
Continue adding the acid until the solid has completely dissolved. Be mindful of the final pH of your solution, as it may affect your experiment.
Visualizations
Caption: A typical workflow for dissolving this compound.
Caption: A logical guide for troubleshooting solubility problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-2,6-DIMETHYLANILINE | 24596-18-7 [chemicalbook.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. Aniline is soluble in which of the following organic reagents?a.) Benzeneb.) Etherc.) Alcohold.) All of the above [vedantu.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation pathways of 4,6-Dichloro-2,3-dimethylaniline under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4,6-Dichloro-2,3-dimethylaniline under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is expected to be acid-catalyzed hydrolysis. This process involves the protonation of the amino group, making the aromatic ring more susceptible to nucleophilic attack by water. This can lead to the formation of corresponding phenolic compounds through the substitution of the amino group with a hydroxyl group. Further degradation or side reactions may also occur depending on the specific conditions.
Q2: What are the typical stress conditions for a forced degradation study of this compound?
Forced degradation studies aim to accelerate the degradation process to identify potential degradation products and pathways.[1] Typical acidic stress conditions involve treating a solution of the compound with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[1] The study is often conducted at elevated temperatures (e.g., 60°C - 80°C) to expedite the reaction.[2]
Q3: What analytical techniques are most suitable for identifying and quantifying the degradation products?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is the most common and effective technique for separating, identifying, and quantifying this compound and its degradation products.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, especially for volatile degradation products.[5]
Troubleshooting Guide
Q4: My degradation reaction is very slow, even at elevated temperatures. What can I do?
-
Increase Acid Concentration: The rate of acid-catalyzed hydrolysis is often dependent on the acid concentration. Consider increasing the molarity of the acid (e.g., from 0.1 M to 1 M HCl).[1]
-
Increase Temperature: If the compound is thermally stable, you can try increasing the reaction temperature in increments of 10°C. However, be cautious as excessively high temperatures can lead to secondary and unrealistic degradation pathways.[2]
-
Extend Reaction Time: Some compounds are inherently stable. It may be necessary to extend the duration of the experiment. Ensure you take time points over a longer period (e.g., 24, 48, 72 hours) to monitor for slow degradation.
Q5: I am observing many unexpected peaks in my chromatogram. How can I determine which are relevant degradation products?
-
Analyze a Control Sample: Always run a control sample of this compound in the same solvent system without the acid stressor. This will help you identify any impurities present in the starting material.
-
Perform a Blank Injection: Injecting your mobile phase or solvent can help identify peaks originating from the analytical system itself.
-
Use a Mass Spectrometer (MS) Detector: An MS detector can provide mass-to-charge ratio (m/z) information for each peak, which is invaluable for proposing molecular formulas and identifying degradation products.
-
Consider Secondary Degradation: Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.[2] Try reducing the stress conditions (lower temperature or acid concentration) to see if the product profile simplifies.
Q6: I am having trouble achieving good separation of the parent compound and its degradation products in my HPLC method. What should I try?
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution method, where the solvent composition changes over the course of the run, is often more effective for separating complex mixtures than an isocratic method.
-
Adjust pH of the Mobile Phase: The retention of ionizable compounds like anilines and phenols is highly dependent on the pH of the mobile phase. Experiment with different pH values for your aqueous buffer to improve selectivity.[3]
-
Try a Different Column: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a C8 column might offer different selectivity.[3]
Proposed Degradation Pathway
Under strong acidic conditions and heat, this compound is likely to undergo hydrolysis to form the corresponding phenol. The proposed pathway involves the protonation of the amine, followed by nucleophilic attack by water and subsequent loss of an ammonium ion.
Caption: Proposed pathway for the acidic hydrolysis of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Reaction Setup:
-
In a clean vial, add a specific volume of the stock solution.
-
Add an equal volume of 1 M HCl to achieve a final drug concentration of 0.5 mg/mL.
-
Prepare a control sample by adding an equal volume of purified water instead of HCl.
-
-
Incubation: Place the reaction and control vials in a water bath or oven set to 60°C.
-
Time Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH. Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-19 min: 80% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how results can be structured.
Table 1: Degradation of this compound in 1 M HCl at 60°C
| Time (hours) | Peak Area of Parent Compound | % Parent Compound Remaining | % Degradation |
| 0 | 1,500,000 | 100.0 | 0.0 |
| 4 | 1,275,000 | 85.0 | 15.0 |
| 8 | 1,050,000 | 70.0 | 30.0 |
| 12 | 825,000 | 55.0 | 45.0 |
| 24 | 450,000 | 30.0 | 70.0 |
Table 2: Formation of Major Degradation Product (DP-1)
| Time (hours) | Peak Area of DP-1 | % Area of DP-1 (relative to total) |
| 0 | 0 | 0.0 |
| 4 | 225,000 | 15.0 |
| 8 | 450,000 | 30.0 |
| 12 | 675,000 | 45.0 |
| 24 | 1,050,000 | 70.0 |
Experimental Workflow
The following diagram outlines the general workflow for conducting and analyzing a forced degradation study.
Caption: A typical workflow for a forced degradation study of a drug substance.
References
- 1. rjptonline.org [rjptonline.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Stabilizing 4,6-Dichloro-2,3-dimethylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 4,6-Dichloro-2,3-dimethylaniline. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related aromatic amines are susceptible to degradation through several mechanisms. The primary pathways to consider are:
-
Oxidation: The amine functional group is prone to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures. Oxidation can lead to the formation of colored impurities, such as nitro and nitroso compounds, and can eventually result in polymerization.
-
Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation. Photolytic degradation can lead to complex reactions, including oxidation and the formation of polymeric materials.
-
Hydrolysis: While generally not a primary degradation pathway for the aniline itself in its solid form, the presence of moisture can facilitate other degradation reactions.
Q2: What are the ideal conditions for the long-term storage of this compound?
A2: To ensure the long-term stability of this compound, it is crucial to control the storage environment. The ideal conditions are:
-
Temperature: Store at low temperatures, preferably at -20°C or below for long-term storage.[1] For short-term storage, refrigeration at 2-8°C is recommended.
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[2][3][4]
-
Light: The compound should be protected from light by using amber glass containers or by storing it in a dark place.
-
Moisture: The storage container should be tightly sealed to protect the compound from moisture.
Q3: What are the visual signs of degradation?
A3: The most common visual indicator of degradation in anilines is a change in color. Fresh, pure this compound should be a white to off-white or light-colored solid. The development of a yellow, brown, or reddish-brown color is a sign of oxidation and the formation of impurities. The texture may also change, for example, from a crystalline solid to a more amorphous or discolored powder.
Q4: Which packaging materials are recommended for storing this compound?
A4: The choice of packaging material is critical to prevent contamination and degradation.
-
Primary Container: Tightly sealed amber glass vials or bottles are the preferred primary containers. Glass is inert and the amber color protects the contents from light.
-
Secondary Container: For added protection, especially if not storing in a dedicated dark environment, the primary container can be placed in a light-blocking secondary container.
-
Plastic Containers: If plastic containers are necessary, high-density polyethylene (HDPE) may be a suitable option for short-term storage, as it shows good resistance to many amines at room temperature.[5][6][7][8][9] However, the potential for leaching of plastic additives should be considered for long-term storage, and compatibility testing is recommended.[10][11][12][13][14]
Q5: Can chemical stabilizers be added to improve long-term stability?
A5: While the use of chemical stabilizers for this specific compound is not well-documented, antioxidants are sometimes used to stabilize aromatic amines. However, the addition of any substance will change the purity of the material. If the application is sensitive to impurities, this approach is not recommended. If stabilizers are considered, their compatibility and potential interference with downstream applications must be thoroughly evaluated.
Troubleshooting Guide
Issue 1: The compound has changed color upon storage.
-
Possible Cause: This is a strong indication of oxidative degradation, likely due to exposure to air and/or light.
-
Recommendation:
-
Re-analyze the purity of the material using a suitable analytical method such as HPLC-UV or GC-MS to quantify the level of impurities.
-
If the purity is no longer acceptable for your application, the material should be repurified (e.g., by recrystallization) if possible, or a fresh batch should be used.
-
For future storage, ensure the container is tightly sealed and the headspace is flushed with an inert gas (nitrogen or argon) before sealing. Store in a dark, cold environment.
-
Issue 2: The appearance of new peaks in the chromatogram of a stored sample.
-
Possible Cause: These new peaks likely represent degradation products.
-
Recommendation:
-
Attempt to identify the degradation products using mass spectrometry (LC-MS or GC-MS).
-
Review the storage conditions. The presence of degradation products indicates that the current storage conditions are not adequate to maintain the stability of the compound.
-
Implement more stringent storage conditions as outlined in the FAQs (lower temperature, inert atmosphere, protection from light).
-
Issue 3: Inconsistent or unexpected results in experiments using a stored batch of the compound.
-
Possible Cause: The compound may have degraded, and the impurities are interfering with the reaction or analytical measurement. The actual concentration of the active substance may be lower than assumed due to degradation.
-
Recommendation:
-
Immediately perform a purity analysis on the batch of this compound being used.
-
If degradation is confirmed, switch to a new, pure batch of the compound for your experiments.
-
Review and improve the storage protocol for all batches of this compound to prevent future occurrences.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) |
| Temperature | -20°C ± 5°C | 5°C ± 3°C |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Inert Gas or tightly sealed with minimal headspace |
| Light | Protected from light (Amber vial/darkness) | Protected from light (Amber vial/darkness) |
| Humidity | Tightly sealed container | Tightly sealed container |
| Container | Amber Glass Vial | Amber Glass Vial or HDPE for very short periods |
Table 2: Example Stability Data for this compound (Illustrative)
This table presents hypothetical data to illustrate the results of a stability study. Actual stability data should be generated through a formal study.
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C / Inert Atmosphere / Dark | 0 months | 99.8 | White crystalline solid |
| 12 months | 99.7 | White crystalline solid | |
| 24 months | 99.6 | White crystalline solid | |
| 5°C / Air / Dark | 0 months | 99.8 | White crystalline solid |
| 6 months | 99.2 | Off-white solid | |
| 12 months | 98.5 | Light yellow solid | |
| 25°C / 60% RH / Ambient Light | 0 months | 99.8 | White crystalline solid |
| 1 month | 97.1 | Yellow solid | |
| 3 months | 94.3 | Brownish-yellow solid |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
This protocol is adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances.[1][15][16][17]
-
Objective: To evaluate the stability of this compound under various storage conditions over time.
-
Materials:
-
At least three representative batches of this compound.
-
Amber glass vials with screw caps and PTFE septa.
-
Stability chambers set to the required temperature and humidity conditions.
-
Inert gas source (Nitrogen or Argon).
-
-
Procedure:
-
Distribute aliquots of each batch into the amber glass vials.
-
For samples to be stored under an inert atmosphere, flush the vials with the inert gas for 1-2 minutes before sealing.
-
Place the vials in the stability chambers under the conditions specified in Table 3.
-
Pull samples at the specified time points for analysis.
-
-
Testing Parameters: At each time point, the following should be analyzed:
-
Appearance (color, physical state).
-
Purity by a validated stability-indicating HPLC-UV or GC-FID method.
-
Identification of any significant degradation products.
-
-
Storage Conditions and Testing Frequency:
Table 3: Stability Study Conditions and Schedule
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | -20°C ± 5°C | 0, 3, 6, 9, 12, 18, 24 months |
| 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months | |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 1, 3, 6 months |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 months | |
| Photostability | ICH Q1B conditions | Test at the end of the exposure period |
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
-
Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its potential degradation products.[18][19][20]
-
Instrumentation: HPLC system with a UV detector.
-
Method Development:
-
Column: Start with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point for anilines. The pH may need to be adjusted with a buffer (e.g., phosphate or acetate buffer) to achieve optimal separation.
-
Detection: Determine the UV maximum absorbance for this compound to set the detection wavelength. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and for peak purity analysis.
-
Forced Degradation: To ensure the method is stability-indicating, subject a solution of the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. The method must be able to resolve the parent peak from all major degradation product peaks.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Demonstrate that the method can distinguish the analyte from degradation products and any matrix components.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a comprehensive stability study.
Caption: Troubleshooting logic for stability issues.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Inert gas - Wikipedia [en.wikipedia.org]
- 3. boconline.co.uk [boconline.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. astisensor.com [astisensor.com]
- 7. professionalplastics.com [professionalplastics.com]
- 8. slpipe.com [slpipe.com]
- 9. descoeurope.com [descoeurope.com]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. foodengprog.org [foodengprog.org]
- 13. cultivatorphytolab.com [cultivatorphytolab.com]
- 14. Chemicals in plastics leaching into food | Food Packaging Forum [foodpackagingforum.org]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. npra.gov.my [npra.gov.my]
- 17. slideshare.net [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Analytical Methods | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting HPLC Analysis of 4,6-Dichloro-2,3-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 4,6-Dichloro-2,3-dimethylaniline, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like aromatic amines, that can compromise resolution, sensitivity, and accurate quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
Isolating the Cause of Peak Tailing
To effectively troubleshoot, it is crucial to first determine whether the issue is chemical (related to interactions between the analyte and the stationary phase) or mechanical (related to the HPLC system).
Experimental Protocol: Distinguishing Between Chemical and Mechanical Issues
Objective: To identify the root cause of peak tailing.
Materials:
-
HPLC system
-
Column used for the analysis of this compound
-
Mobile phase used for the analysis
-
A neutral compound standard (e.g., Toluene, Naphthalene)
-
This compound standard
Procedure:
-
Prepare a standard solution of a neutral, non-polar compound in the mobile phase.
-
Inject the neutral compound standard onto the HPLC system using the same method conditions as for your analyte.
-
Observe the peak shape.
-
Symmetrical Peak: If the neutral compound gives a symmetrical peak, the issue is likely chemical in nature, stemming from secondary interactions between this compound and the stationary phase.
-
Tailing Peak: If the neutral compound also exhibits peak tailing, the problem is likely mechanical, indicating an issue with the HPLC system itself (e.g., column void, excessive extra-column volume).
-
Troubleshooting Flowchart
Caption: A flowchart outlining the initial steps to differentiate between chemical and mechanical causes of peak tailing.
Chemical Troubleshooting Steps
If the neutral compound produces a symmetrical peak, the tailing of this compound is likely due to secondary interactions with the stationary phase. The basic nature of the aniline functional group can lead to strong interactions with residual silanol groups on the silica-based column packing material.
| Potential Cause | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. The predicted pKa for the structurally similar 2,6-Dichloro-3-methylaniline is approximately 0.83, suggesting the target compound is a very weak base. A mobile phase pH of 2.5-3.0, achieved by adding 0.1% formic acid or phosphoric acid, will protonate the silanol groups, minimizing ionic interactions.[1][2] | Improved peak symmetry and reduced tailing. |
| Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have reduced silanol activity due to end-capping or the use of a hybrid particle technology.[2] | Significantly reduced peak tailing due to fewer active sites for secondary interactions. | |
| Increase Buffer Concentration: For UV detection, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25-50 mM) can help to mask residual silanol groups and improve peak shape. Note: High buffer concentrations are not suitable for MS detection.[2] | Better peak shape due to increased ionic strength of the mobile phase. | |
| Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte. | Improved peak symmetry as the analyte has fewer sites for secondary interaction. | |
| Mobile Phase pH close to Analyte pKa | Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic state of the analyte. Given the low predicted pKa, operating at a pH between 2.5 and 3.0 is recommended. | Consistent and sharp peaks as the analyte exists predominantly in one form. |
Mechanical Troubleshooting Steps
If the neutral compound also shows peak tailing, the issue is likely related to the physical setup of the HPLC system.
| Potential Cause | Recommended Solution | Expected Outcome |
| Column Void | Column Flushing and Reversal: If permitted by the manufacturer, reverse the column and flush with a strong solvent to remove any particulate matter that may have created a void at the column inlet.[1] | Restoration of a uniform packed bed and improved peak shape. |
| Column Replacement: If flushing does not resolve the issue, the column may be permanently damaged and require replacement. | Symmetrical peaks with a new, properly packed column. | |
| Extra-Column Volume | Optimize Tubing: Use tubing with the smallest possible internal diameter and shortest possible length between the injector, column, and detector to minimize dead volume.[2] | Sharper peaks with reduced band broadening and tailing. |
| Check Fittings: Ensure all fittings are properly tightened and are of the correct type for the connection to prevent leaks and dead volume. | Elimination of peak distortion caused by improper connections. | |
| Sample Overload | Reduce Injection Volume/Concentration: Inject a smaller volume of the sample or dilute the sample to a lower concentration.[2] | Improved peak shape as the stationary phase capacity is no longer exceeded. |
| Sample Solvent Effects | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition to ensure proper peak focusing at the head of the column. | Sharper, more symmetrical peaks due to better compatibility between the sample solvent and the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing even with a C18 column?
A1: Peak tailing for basic compounds like this compound on standard C18 columns is often caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica stationary phase.[1] To mitigate this, it is recommended to use an acidic mobile phase (pH 2.5-3.0) to protonate the silanols or to use a base-deactivated or end-capped C18 column.[2]
Q2: What is the ideal mobile phase pH for the analysis of this compound?
Q3: Can I use a different organic modifier instead of acetonitrile?
A3: Yes, methanol can also be used as the organic modifier. The choice between acetonitrile and methanol can influence selectivity and peak shape. In some cases, methanol may provide better peak shapes for basic compounds due to its ability to better mask silanol groups. It is advisable to test both solvents during method development to determine the optimal conditions for your specific separation.
Q4: How can I confirm if my column is the source of the peak tailing?
A4: A simple diagnostic test is to inject a neutral, non-polar compound like toluene or naphthalene under your current method conditions. If the neutral compound gives a sharp, symmetrical peak, it is highly likely that your column is exhibiting secondary interactions with your basic analyte, and you should focus on the chemical troubleshooting steps. If the neutral compound also tails, the problem is likely mechanical, such as a column void or issues with your HPLC system.
Q5: What is a "base-deactivated" column and how does it help?
A5: A base-deactivated column is a type of reversed-phase column that has been specially treated to reduce the number of accessible, acidic silanol groups on the silica surface. This is typically achieved through extensive end-capping, where the silanol groups are chemically bonded with a small, inert silane, or by using a hybrid silica particle that has a different surface chemistry. By minimizing the number of active silanol sites, these columns significantly reduce the secondary ionic interactions that cause peak tailing for basic compounds.[2]
Experimental Protocol: HPLC Analysis of Dichloroanilines
This protocol is a starting point for the analysis of dichlorinated anilines and can be adapted for this compound.
Objective: To achieve a robust and reproducible HPLC separation of dichlorinated anilines with good peak symmetry.
Instrumentation and Materials:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably base-deactivated
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution is often suitable. A starting point could be:
-
0-1 min: 30% B
-
1-10 min: Gradient from 30% to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Return to 30% B
-
12.1-15 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 240 nm, to be determined by UV scan of the analyte) or MS with appropriate ionization source and parameters.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 30% acetonitrile in 0.1% formic acid/water).
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standards.
-
Monitor the peak shape (asymmetry factor) and retention time.
-
Optimization:
-
If peak tailing is still observed, consider increasing the formic acid concentration slightly (e.g., to 0.2%) or switching to a different acidic modifier.
-
Adjust the gradient profile to optimize the separation from any impurities or other components in the sample.
-
If using a standard C18 column and tailing persists, switching to a base-deactivated column is the most effective solution.
References
Technical Support Center: Scaling Up Reactions with 4,6-Dichloro-2,3-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2,3-dimethylaniline.
Safety First: Handling this compound
Warning: this compound is a hazardous chemical. Always consult the latest Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.[1] In case of inhalation, move the individual to fresh air and seek medical attention.
-
Skin Contact: Avoid contact with skin. If contact occurs, wash the affected area immediately with soap and plenty of water.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth and seek immediate medical attention. Do not induce vomiting.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Q2: What are the common reactions where this compound is used as a starting material?
A2: this compound can be a precursor in the synthesis of various more complex molecules, particularly in the pharmaceutical and agrochemical industries. Common reactions include:
-
Diazotization of the amino group to form a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a variety of functional groups.
-
N-alkylation or N-acylation to modify the amino group.
-
Coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds.
-
Further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups and may deactivate the ring.
Q3: How do the substituents on this compound affect its reactivity?
A3: The amino group is an activating, ortho-, para-director. However, the positions ortho and para to the amino group are already substituted (chloro and methyl groups). The two chlorine atoms are deactivating, electron-withdrawing groups, while the two methyl groups are activating, electron-donating groups. The overall reactivity will be a balance of these electronic effects and steric hindrance from the substituents.
Troubleshooting Guide
Issue 1: Low Yield in a Reaction
Q: I am experiencing a low yield when using this compound in a coupling reaction. What are the potential causes and solutions?
A: Low yields in coupling reactions with this substrate can be due to several factors:
-
Incomplete Dissolution: this compound may have poor solubility in certain solvent systems, leading to a heterogeneous reaction mixture and incomplete reaction.
-
Solution: Screen different solvents or solvent mixtures to ensure all reactants are fully dissolved. Gently warming the reaction mixture might also improve solubility, but be cautious about potential side reactions at higher temperatures.
-
-
Steric Hindrance: The two methyl groups and a chlorine atom ortho to the amino group can sterically hinder the approach of bulky reactants.
-
Solution: Consider using a less sterically hindered coupling partner or a catalyst with a smaller ligand. Increasing the reaction time or temperature (with caution) might also help overcome the steric barrier.
-
-
Catalyst Inactivation: The aniline nitrogen can coordinate to the metal center of the catalyst, potentially leading to inactivation.
-
Solution: Increase the catalyst loading or use a ligand that is less susceptible to displacement by the aniline.
-
Issue 2: Formation of Impurities
Q: My reaction is producing significant amounts of a colored impurity. What could be the cause and how can I prevent it?
A: The formation of colored impurities in reactions involving anilines is often due to oxidation.
-
Cause: Anilines are susceptible to oxidation, which can be accelerated by air, light, or certain reagents, leading to the formation of highly colored polymeric byproducts.
-
Prevention:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.
-
Control Temperature: Avoid excessive heating, as this can promote oxidation.
-
Purification of Starting Material: Ensure the this compound starting material is pure and free from any colored oxidation products before use.
-
Issue 3: Difficult Product Isolation
Q: I am having trouble isolating my product from the reaction mixture containing residual this compound. What purification strategies can I use?
A: Separating a product from an unreacted aniline starting material can be challenging, but several methods can be employed:
-
Acidic Wash: If your product is not basic, you can wash the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble salt and will be extracted into the aqueous layer.
-
Chromatography: Column chromatography is a standard method for purification. The polarity difference between your product and the starting aniline should allow for separation. A solvent system screening using thin-layer chromatography (TLC) can help determine the optimal mobile phase.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method. You may need to screen different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the aniline remains in solution.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This is a hypothetical protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
-
Reactant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile) in a vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the prepared sample onto the HPLC. The retention times of the starting material and product will be different, allowing for the quantification of their relative amounts over time.
Data Presentation
Table 1: Optimization of Suzuki Coupling Reaction Conditions
| Entry | Base (eq) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ (2.0) | Pd(PPh₃)₄ (5) | Toluene/H₂O | 80 | 24 | 65 |
| 2 | Cs₂CO₃ (2.0) | Pd(PPh₃)₄ (5) | Toluene/H₂O | 80 | 24 | 85 |
| 3 | Cs₂CO₃ (2.0) | Pd(dppf)Cl₂ (3) | Dioxane/H₂O | 100 | 12 | 95 |
| 4 | K₃PO₄ (3.0) | Pd(dppf)Cl₂ (3) | Dioxane/H₂O | 100 | 12 | 92 |
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4,6-Dichloro-2,3-dimethylaniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4,6-dichloro-2,3-dimethylaniline with other structurally related anilines. Understanding the nuanced reactivity of substituted anilines is crucial for their application as intermediates and building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document presents a comparative analysis based on available experimental data and established principles of organic chemistry, focusing on basicity and susceptibility to common electrophilic substitution reactions.
Introduction to Aniline Reactivity
The reactivity of aniline is fundamentally governed by the lone pair of electrons on the nitrogen atom of the amino group. This lone pair can be donated to a proton, rendering the aniline basic, or it can be delocalized into the aromatic ring, activating it towards electrophilic aromatic substitution. The nature, number, and position of substituents on the aniline ring profoundly influence both of these characteristics through a combination of electronic and steric effects.
-
Electronic Effects: Electron-donating groups (EDGs), such as methyl (-CH₃) groups, increase the electron density on the nitrogen and the aromatic ring, thereby increasing basicity and enhancing the rate of electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs), such as halogens (e.g., -Cl), decrease electron density, leading to lower basicity and deactivation of the ring towards electrophiles.
-
Steric Effects: Bulky substituents, particularly those in the ortho positions relative to the amino group, can sterically hinder the approach of reactants to both the nitrogen atom and the adjacent ring carbons. This "ortho effect" can significantly reduce the basicity of an aniline, regardless of the electronic nature of the substituent.
Basicity of Substituted Anilines: A Quantitative Comparison
The basicity of an aniline is quantified by the pKa of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base. The following table summarizes the experimental and predicted pKa values for this compound and a selection of other anilines for comparison.
| Aniline Derivative | Substituents | pKa of Conjugate Acid |
| Aniline | None | 4.6 |
| 2,3-Dimethylaniline | 2,3-di-CH₃ (EDG) | 4.70 |
| 2,6-Dichloroaniline | 2,6-di-Cl (EWG) | 0.71 (Predicted) |
| 3,5-Dichloroaniline | 3,5-di-Cl (EWG) | 2.37 |
| This compound | 2,3-di-CH₃ (EDG), 4,6-di-Cl (EWG) | ~0.8 (Predicted) * |
*The pKa for this compound is an estimate based on the predicted pKa of the structurally similar 2,6-dichloro-3-methylaniline (0.83)[1].
Analysis of Basicity:
The data clearly illustrates the impact of substituents on basicity. The electron-donating methyl groups in 2,3-dimethylaniline slightly increase its basicity compared to aniline[2][3][4][5]. In contrast, the strongly electron-withdrawing chloro groups in 2,6-dichloroaniline and 3,5-dichloroaniline significantly reduce their basicity[6][7][8][9]. For this compound, the presence of two electron-donating methyl groups is counteracted by two electron-withdrawing chloro groups. Furthermore, the presence of substituents at all four ortho and meta positions creates significant steric hindrance around the amino group. This combination of opposing electronic effects and pronounced steric hindrance is expected to result in a very low basicity, as reflected in the estimated pKa value.
Reactivity in Electrophilic Aromatic Substitution
The amino group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution reactions. However, the substituents on the aniline ring can modulate this reactivity.
Acylation
Acylation of the amino group is a common reaction for anilines, often used to protect the amino group or to synthesize amides. The rate of acylation is influenced by the nucleophilicity of the nitrogen atom.
General Reactivity Trend:
Anilines with electron-donating groups are generally more reactive towards acylation than those with electron-withdrawing groups. The steric hindrance around the amino group also plays a crucial role; highly substituted anilines, especially at the ortho positions, will react more slowly.
For This compound , the decreased nucleophilicity of the nitrogen due to the electron-withdrawing chloro groups, combined with the significant steric hindrance from the two methyl and two chloro substituents flanking the amino group, is expected to make it significantly less reactive towards acylation compared to aniline or less substituted anilines. Kinetic studies on the acylation of various anilines have shown that the reaction rate is sensitive to the base strength of the aniline[2].
Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These salts are versatile intermediates in organic synthesis. The rate of diazotization is dependent on the concentration of the free amine.
General Reactivity Trend:
The diazotization of anilines is influenced by their basicity. While the reaction is acid-catalyzed, a very low concentration of the free (unprotonated) amine, which is the reactive species, will slow down the reaction. Therefore, very weakly basic anilines will undergo diazotization more slowly. Kinetic studies on the diazotization of chloroanilines have demonstrated this dependence on the amine's base strength[3][6].
In the case of This compound , its predicted very low basicity suggests that it will undergo diazotization at a slower rate compared to aniline or anilines with electron-donating groups.
Experimental Protocols
The following are general experimental protocols for the acylation and diazotization of anilines. These can be adapted for specific substituted anilines, though reaction times and conditions may need to be optimized based on the reactivity of the substrate.
General Protocol for Acylation of an Aniline
This protocol is based on the acetylation of aniline[10].
-
Dissolution: Dissolve the substituted aniline in a suitable solvent (e.g., water, if soluble, or an inert organic solvent). If using water, the aniline may not be fully soluble.
-
Acidification: Add a stoichiometric amount of a strong acid (e.g., concentrated hydrochloric acid) to form the anilinium salt, which is often more soluble in water.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride or acetyl chloride) to the solution.
-
Buffering: Immediately add a solution of a weak base (e.g., sodium acetate) to buffer the reaction mixture and neutralize the acid produced during the reaction.
-
Precipitation and Isolation: The acylated product (anilide) often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
General Protocol for Diazotization of an Aniline
This protocol is based on the diazotization of various aniline derivatives[7][11].
-
Dissolution in Acid: Dissolve the substituted aniline in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Cooling: Maintain the temperature of the solution between 0 and 5 °C in an ice bath. This is crucial as diazonium salts are often unstable at higher temperatures.
-
Addition of Nitrite: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution with constant stirring. The addition should be slow enough to maintain the low temperature.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for a short period (e.g., 15-30 minutes) after the addition of the nitrite solution is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and can be used directly in subsequent reactions (e.g., Sandmeyer reaction, azo coupling).
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the acylation and diazotization of anilines.
Caption: General workflow for the acylation of a substituted aniline.
Caption: General workflow for the diazotization of a substituted aniline.
Relevance in Drug Development
Substituted anilines, including dichloro-dimethylaniline derivatives, are important structural motifs and synthetic intermediates in drug discovery and development. They are found in a range of biologically active molecules. For instance, derivatives of 2,6-dimethylaniline are precursors to local anesthetics like lidocaine[12]. The specific substitution pattern on the aniline ring is critical for modulating the physicochemical properties (e.g., lipophilicity, basicity) and ultimately the pharmacological activity and metabolic stability of the final drug candidate. While there is no direct evidence of this compound being involved in specific signaling pathways, its structural features make it a potentially useful, albeit challenging, building block for creating novel compounds with tailored properties for biological screening. The low basicity and predicted reduced reactivity of this compound would need to be carefully considered in any synthetic strategy.
Conclusion
The reactivity of this compound is a complex interplay of the electronic effects of its four substituents and the significant steric hindrance around the amino group. Compared to aniline and less substituted derivatives, it is predicted to be a significantly weaker base and less reactive in typical aniline reactions such as acylation and diazotization. This reduced reactivity, while posing synthetic challenges, can also be exploited to achieve selective transformations. For drug development professionals, understanding these reactivity patterns is essential for the rational design and synthesis of new chemical entities based on the substituted aniline scaffold.
References
- 1. 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2 [m.chemicalbook.com]
- 2. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3-Dimethylaniline price,buy 2,3-Dimethylaniline - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 12. 2,6-Dimethylaniline hydrochloride | 21436-98-6 | Benchchem [benchchem.com]
A Comparative Guide to the Analytical Validation of 4,6-Dichloro-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4,6-Dichloro-2,3-dimethylaniline, a potential impurity or metabolite in pharmaceutical development, is critical for ensuring product safety and efficacy. This guide provides a comparative overview of validated analytical methodologies applicable to the determination of this compound and its isomers, leveraging experimental data from studies on structurally similar aromatic amines. We will explore Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample matrix, and the specific requirements of the analysis. Below is a summary of performance data for validated methods on compounds structurally related to this compound, offering a benchmark for what can be expected.
| Parameter | RP-UPLC for 2,6-Dimethylaniline & Isomers[1][2][3] | GC-MS for Dichloroanilines[4] | HPLC with Amperometric Detection for 2,6-Dimethylaniline[5] |
| Limit of Detection (LOD) | 0.007 µg/mL[1][2][3] | 0.005 µg/L[4] | 0.8 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.02 µg/mL[1][2][3] | 0.010 µg/L[4] | 1.5 ng/mL[5] |
| Linearity Range | Not explicitly stated | 0.01 to 6.71 µg/L (observed in samples)[4] | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Good (statistical evaluation)[5] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Good (statistical evaluation)[5] |
Experimental Workflows and Logical Relationships
The validation of an analytical method is a systematic process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of a chromatographic method.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are for closely related analytes and can be adapted for this compound.
RP-UPLC Method for 2,6-Dimethylaniline and its Isomers[1][2][3]
This method is suitable for the separation and quantification of dimethylaniline isomers.
-
Instrumentation: Ultra-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: Acquity UPLC CSH Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile (86:14, v/v) in an isocratic elution.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 210 nm.
-
Injection Volume: Not specified.
-
Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the desired concentration within the linear range of the method.
GC-MS Method for Dichloroanilines in Urine[4]
This method is highly sensitive and selective for the determination of dichloroaniline isomers in a biological matrix.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation: A simple and fast sample treatment procedure is employed, which does not require derivatization.
-
Internal Standard: 4-chloro-2-methylaniline.
-
Quantitation: Selected Ion Monitoring (SIM) mode is used for the quantitation of the analytes.
HPLC with Amperometric Detection for 2,6-Dimethylaniline[5]
This method offers high sensitivity for the determination of 2,6-dimethylaniline as an impurity.
-
Instrumentation: High-Performance Liquid Chromatograph with an amperometric detector.
-
Electrode: Glassy carbon electrode.
-
Detection Potential: +0.85 V.
-
Sample Preparation: The method is designed for the analysis of pharmaceutical preparations. Sample preparation would involve dissolution and dilution in a suitable solvent.
The following diagram illustrates the generalized signaling pathway from sample to result in a chromatographic analysis.
Caption: A simplified workflow of a typical chromatographic analysis from sample preparation to final result.
Conclusion
While a specific validated method for this compound was not found in the immediate literature, the presented data for structurally analogous compounds provide a strong foundation for method development and validation. Both RP-UPLC and GC-MS offer excellent sensitivity and selectivity for the analysis of dichlorinated dimethylaniline isomers. The choice between these techniques will depend on the specific application, matrix complexity, and available instrumentation. The provided protocols and validation parameters can serve as a starting point for establishing a robust and reliable analytical method for this compound in various research and development settings.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. X-MOL [x-mol.net]
- 4. Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of Dichloro-Dimethylaniline Derivatives: A Comparative Guide
A critical analysis of the biological activities of 4,6-dichloro-2,3-dimethylaniline derivatives and their analogs reveals a landscape of potential therapeutic applications, primarily centered on anticancer properties. Due to a lack of publicly available data on the specific biological activity of this compound, this guide provides a comparative analysis of structurally related dichloroaniline and dimethylaniline (xylidine) derivatives to infer potential activities and guide future research.
The core structure, a substituted aniline, is a common scaffold in medicinal chemistry, known to be a versatile intermediate for the synthesis of various biologically active compounds. The presence of dichloro and dimethyl substitutions on the aniline ring is anticipated to modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby influencing its interaction with biological targets. This guide summarizes the known biological effects of analogous compounds, details the experimental protocols used for their evaluation, and visualizes the potential signaling pathways they may impact.
Comparative Analysis of Biological Activity
While specific data for this compound is not available, studies on other dichloroaniline and xylidine derivatives provide insights into their potential cytotoxic and kinase inhibitory activities. The following tables summarize the reported biological activities of selected analogous compounds against various cancer cell lines.
Table 1: Cytotoxicity of Dichloroaniline Analogs in Human Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Assay | IC50 / Activity | Reference |
| 3,4-Dichloroaniline (DCA) | Freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa) | Growth Inhibition | Concentration-dependent growth inhibition | [1] |
| Quinoxaline derivatives with dichloro substitutions | Melanoma (MALME-M) | Growth Inhibition | 55.75% growth inhibition | [2] |
| N-(4,6-dimethylpyrimidin-2-yl) aniline salts | Fungi | Antifungal Assay | Excellent fungicidal activities | [3] |
Table 2: Kinase Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Kinase(s) | Assay | Potency (IC50/Ki) | Reference |
| Anilinopyrimidines | Various (e.g., ABL, TNNi3K, PI5P4K) | Kinase Inhibition Assays | Varies by compound and kinase | [4] |
| Dehydroabietic acid derivatives | EGFR | Kinase Inhibition Assays | Potent inhibitors | [5] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential, rather than confirmed, activity of this compound derivatives.
Structure-Activity Relationships (SAR)
From the available literature on analogous compounds, several structure-activity relationships can be inferred:
-
Substitution Pattern: The position of the chloro and methyl groups on the aniline ring significantly influences biological activity. For instance, in quinoxaline derivatives, electron-withdrawing groups like chlorine can enhance anticancer activity compared to electron-donating groups.[2]
-
Nature of Linked Heterocycle: When the aniline moiety is incorporated into a larger heterocyclic system (e.g., quinoxaline, pyrimidine), the nature of this heterocycle plays a crucial role in determining the biological target and potency.
-
Lipophilicity: The dichloro and dimethyl substitutions increase the lipophilicity of the aniline core, which may enhance cell membrane permeability and target engagement.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Clonogenic Assay for Long-Term Survival
This assay measures the ability of a single cell to grow into a colony, assessing long-term cytotoxicity.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in control wells.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathway components.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of analogous compounds, this compound derivatives could potentially exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.[6][7] Many small molecule inhibitors target components of this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by dichloro-dimethylaniline derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, and its signaling cascade is crucial for cell proliferation and survival.
Caption: Potential inhibition of the EGFR signaling pathway by dichloro-dimethylaniline derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the initial biological evaluation of novel this compound derivatives.
Caption: A typical workflow for the biological evaluation of novel anticancer compounds.
References
- 1. An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. mdpi.com [mdpi.com]
Performance of Dichloro-Dimethylaniline Isomers in Pesticide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of pesticides derived from various dichloro-dimethylaniline and dichloroaniline isomers. While direct pesticidal performance data for 4,6-Dichloro-2,3-dimethylaniline is not extensively available in public literature, this document serves to compare its potential role as a chemical intermediate against other commercially significant isomers used in well-established pesticide formulations. The performance of the final active ingredients is largely influenced by the foundational structure of the aniline intermediate.
Introduction to Aniline Intermediates in Pesticides
Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a wide array of agrochemicals.[1] The specific arrangement of chloro and methyl groups on the aniline ring dictates the physicochemical properties of the resulting pesticide, influencing its mechanism of action, target specificity, environmental fate, and toxicity profile. This guide focuses on comparing pesticides derived from key dichloroaniline isomers to provide a framework for evaluating the potential of novel intermediates like this compound.
Comparison of Pesticide Classes Derived from Aniline Intermediates
The choice of aniline isomer is critical in defining the class and function of the resulting pesticide. Herbicides are commonly synthesized from 3,4-dichloroaniline, while fungicides often utilize a 3,5-dichloroaniline precursor.
Herbicides Derived from 3,4-Dichloroaniline
A prominent example is the post-emergence herbicide Propanil . It is widely used in rice cultivation to control grassy and broad-leaved weeds.[2][3]
-
Mechanism of Action: Propanil is a potent inhibitor of photosynthesis at photosystem II.[3][4] It blocks the electron transport chain, preventing CO2 fixation and the production of energy required for plant growth, leading to rapid cell membrane damage and necrosis.[2][4]
-
Selectivity: The selectivity of propanil for rice is a classic example of metabolic detoxification. Rice plants possess a high concentration of the enzyme aryl acylamidase, which rapidly hydrolyzes propanil into the less phytotoxic 3,4-dichloroaniline (3,4-DCA) and propionic acid.[2] Susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of the active herbicide and subsequent cell death.
-
Other Examples: Other herbicides synthesized from 3,4-dichloroaniline include Linuron and Diuron, which are also photosystem II inhibitors.[5][6]
Fungicides Derived from 3,5-Dichloroaniline
This isomer is the foundation for the dicarboximide class of fungicides, which includes Iprodione, Vinclozolin, and Procymidone.[7][8] These are primarily used to control diseases caused by fungi such as Botrytis cinerea and Sclerotinia species.[9]
-
Mechanism of Action: The precise mode of action for dicarboximides is not fully elucidated but is known to be multi-faceted. It is believed to interfere with triglyceride biosynthesis in fungi.[7][8] Additionally, it affects osmotic signal transduction, likely by targeting a histidine protein kinase, which disrupts fungal cell osmotic regulation.[9][10][11]
-
Resistance: Widespread use of dicarboximide fungicides has led to the development of resistance in many fungal populations.[7][12] This resistance is often linked to mutations in the target kinase enzyme.[9]
Quantitative Performance Data Comparison
The following tables summarize key quantitative data for representative pesticides derived from different dichloroaniline isomers.
Table 1: Acute Mammalian Toxicity Data
| Aniline Intermediate | Pesticide | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) | Inhalation LC50 (Rat, mg/L/4h) |
| 3,4-Dichloroaniline | Propanil | 1,080 - >2,500[13] | >5,000[13] | >1.12[13] |
| Linuron | ~4,000[14] | >5,000[14] | - | |
| Diuron | 3,400 | >5,000 | >0.27 | |
| 3,5-Dichloroaniline | Iprodione | 3,500[15] | >1,000[15] | >3.3[15] |
| Vinclozolin | >10,000 | >2,000 | >29.1 | |
| Procymidone | 6,800 - 7,700 | >2,500 | >1.54 |
Data compiled from various sources as cited.
Table 2: Ecotoxicity and Environmental Fate
| Aniline Intermediate | Pesticide | Aquatic Toxicity (LC50, 96h, Rainbow Trout, mg/L) | Avian Toxicity (LD50, Bobwhite Quail, mg/kg) | Soil Half-life (Aerobic) |
| 3,4-Dichloroaniline | Propanil | 2.3 - 8.2 | 201 | 0.17 - 21 days[1][7] |
| Linuron | 3.1 - 16.8 | 940 | 30 - 150 days | |
| Diuron | 3.5 | 457 | 14 - 365 days | |
| 3,5-Dichloroaniline | Iprodione | 6.7[15] | 930[15] | 4 - 93 days[11] |
| Vinclozolin | 3.7 | >2,510 | 21 - 180 days | |
| Procymidone | 1.8 | >2,000 | 20 - 120 days |
Data compiled from various sources as cited. Soil half-life can vary significantly based on soil type, temperature, and microbial activity.
Table 3: Efficacy Data
| Aniline Intermediate | Pesticide Class | Pesticide | Target Organism | Efficacy Metric (Example) |
| 3,4-Dichloroaniline | Herbicide | Propanil | Echinochloa colona (Barnyardgrass) | >95% control at 3-4 kg a.i./ha[16][17] |
| 3,5-Dichloroaniline | Fungicide | Iprodione | Bipolaris maydis (Southern Corn Leaf Blight) | EC50: 0.088 - 1.712 µg/mL (mycelial growth)[18] |
| Vinclozolin | Botrytis cinerea | IC50: ~2 µM (mycelial growth)[19] |
Efficacy is highly dependent on application rate, timing, environmental conditions, and potential resistance.
Experimental Protocols
Detailed Methodology: Herbicide Efficacy Greenhouse Bioassay
This protocol outlines a standard procedure for evaluating the efficacy of a post-emergence herbicide like propanil against a target weed species.[5][20][21]
1. Objective: To determine the dose-response of a target weed species to a herbicide formulation and calculate the effective dose for 50% growth reduction (ED50).
2. Materials:
- Certified seeds of the target weed (e.g., Echinochloa crus-galli) and a tolerant crop (e.g., Oryza sativa).
- Pots (10 cm diameter) filled with a standardized potting mix (e.g., sandy loam soil, peat, and sand in a 2:1:1 ratio).
- Greenhouse or controlled environment chamber with controlled temperature (e.g., 28/22°C day/night), humidity (e.g., 60-70%), and photoperiod (e.g., 14 hours).
- Herbicide formulation (technical grade and/or commercial formulation).
- Precision spray chamber equipped with a flat-fan nozzle calibrated to deliver a specific volume (e.g., 200 L/ha).
- Analytical balance, volumetric flasks, and pipettes.
- Deionized water and appropriate adjuvants (if required).
3. Procedure:
- Plant Propagation: Sow 5-10 seeds of the weed and crop species in separate pots. After emergence, thin to a uniform number of plants per pot (e.g., 3 plants). Grow plants until they reach the target growth stage for post-emergence application (e.g., 2-3 leaf stage).
- Herbicide Preparation: Prepare a stock solution of the herbicide. Perform serial dilutions to create a range of 6-8 treatment concentrations (a log series) that are expected to span from no effect to complete kill. Include an untreated control (sprayed with water and adjuvant only).
- Experimental Design: Arrange the pots in a randomized complete block design with 4-5 replicates for each treatment and plant species.
- Herbicide Application: Place the pots in the spray chamber and apply the respective herbicide solutions at the calibrated volume.
- Post-Application Care: Return the pots to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.
- Data Collection: At 14 and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death). Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
4. Data Analysis:
- Convert dry weight data to a percentage of the untreated control.
- Use a non-linear regression model (e.g., log-logistic dose-response curve) to analyze the relationship between herbicide dose and plant dry weight.
- From the regression, calculate the ED50 value, which is the dose required to cause a 50% reduction in plant growth compared to the untreated control.
- Analyze visual assessment data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis, mechanism of action, and metabolism of aniline-derived pesticides.
Caption: Generalized synthesis workflow for the herbicide Propanil from a dichlorobenzene precursor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Propanil (Ref: FW 734) [sitem.herts.ac.uk]
- 4. isws.org.in [isws.org.in]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dicarboximide fungicides - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. Establishment of Residue Analysis of Propanil (Dichloropropionanilide), Linuron and Diphenamide in Agricultural Commodities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resistance.nzpps.org [resistance.nzpps.org]
- 13. criver.com [criver.com]
- 14. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EXTOXNET PIP - IPRODIONE [extoxnet.orst.edu]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchpublish.com [researchpublish.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. envirolink.govt.nz [envirolink.govt.nz]
- 21. hracglobal.com [hracglobal.com]
Efficacy Showdown: A Comparative Analysis of Fungicides Derived from Dichloroaniline Precursors
For researchers, scientists, and professionals in drug development, the quest for effective and specific fungicides is a continuous endeavor. This guide provides a detailed comparison of the efficacy of prominent fungicide classes derived from or structurally related to dichloroaniline precursors, including anilides and dicarboximides. We present supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action to facilitate informed decisions in research and development.
This analysis focuses on four key fungicides representing two major classes with historical and current significance in agriculture and turf management: the anilide fungicide Boscalid , the hydroxyanilide Fenhexamid , and the dicarboximide fungicides Iprodione and Vinclozolin . While not all are direct derivatives of 4,6-dichloro-2,3-dimethylaniline, their chemical structures and synthetic pathways often involve dichlorinated aniline intermediates, making them relevant comparators.
Comparative Efficacy Against Key Fungal Pathogens
The following tables summarize the in vitro efficacy of these fungicides against two economically important plant pathogens: Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold). The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: In Vitro Efficacy Against Botrytis cinerea
| Fungicide | Chemical Class | Concentration (µg/ml) | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) | Conidiation Inhibition (%) |
| Boscalid | Anilide (SDHI) | 0.1 | - | - | 91% |
| 10 | Increased inhibition | 99% | - | ||
| Iprodione | Dicarboximide | 0.1 | Low | <50% | 55% |
| 1 | Significantly Increased | - | - | ||
| 10 | ~100% | 96% | - | ||
| Fenhexamid | Hydroxyanilide | - | EC50 = 0.9 µg/ml | Low | Low |
| Fludioxonil (Reference) | Phenylpyrrole | 0.1 | 93.7% | 91% | ~100% |
Data synthesized from a study on the effectiveness of different fungicide classes on Botrytis cinerea.[1]
Table 2: In Vitro Efficacy Against Sclerotinia minor and Sclerotinia sclerotiorum
| Fungicide | Chemical Class | Concentration (µg/ml) | Mycelial Growth Inhibition (%) - S. minor | Mycelial Growth Inhibition (%) - S. sclerotiorum |
| Boscalid | Anilide (SDHI) | 0.1 | 70-98% | 40-47% |
| 1.0 | 87-100% | 77-100% | ||
| Fenhexamid | Hydroxyanilide | 0.1 | - | 40-47% |
| 1.0 | - | 77-100% | ||
| Vinclozolin | Dicarboximide | 0.1 | 0% | 0% |
| 1.0 | 87-100% | 77-100% | ||
| Fluazinam (Reference) | Pyridinamine | 0.1 | 70-98% | 95-99% |
| 1.0 | 87-100% | 77-100% |
Data adapted from a study on the activity of various fungicides on the growth of Sclerotinia minor and S. sclerotiorum.[2][3]
Mechanisms of Action: A Visual Guide
The fungicidal activity of these compounds stems from their ability to disrupt specific biochemical pathways within the fungal cells. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Mechanism of Action for SDHI Fungicides like Boscalid.
Caption: Postulated Mechanism of Dicarboximide Fungicides.
References
Navigating the Synthesis Landscape: A Guide to Alternative Reagents for 4,6-Dichloro-2,3-dimethylaniline
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical factor in the successful and efficient production of target molecules. 4,6-Dichloro-2,3-dimethylaniline is a key intermediate in the synthesis of various high-value compounds, including kinase inhibitors for pharmaceutical applications. However, the availability, cost, or substitution pattern of this specific aniline may necessitate the exploration of viable alternatives. This guide provides a comparative overview of potential alternative reagents, their synthesis, and performance in key chemical transformations, supported by experimental data to inform your research and development endeavors.
This guide focuses on structurally similar, commercially available, or readily synthesizable dichlorodimethylaniline isomers and other substituted anilines that can serve as potential replacements for this compound. The performance of these alternatives is evaluated based on their synthesis and reactivity in common cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.
Comparative Analysis of Dichloro-disubstituted Anilines
Several isomers of dichlorodimethylaniline and related compounds can be considered as alternatives to this compound. The choice of an alternative will depend on the specific synthetic route and the desired substitution pattern on the final product. Below is a comparison of the synthesis of this compound and some of its potential alternatives.
| Compound | Starting Material | Reagents and Conditions | Yield | Purity | Reference |
| This compound | 2,3-Dimethylaniline | 1. Acetic anhydride 2. SOCl₂ | Not specified | Not specified | General knowledge |
| 4-Chloro-2,6-dimethylaniline | 2,6-Dimethylaniline | HCl, Chlorine gas in CCl₄/ethanol, 10-15°C, 4 hours | 69% (relative to reacted starting material) | 99% (by GC) | [1] |
| 2,4-Dichloro-3-methylaniline | 2,6-Dichloro-3-nitrotoluene | Stannous chloride, Concentrated HCl, Ethanol, Reflux 1 hour | Not specified | m.p. 56-57.5°C | [2] |
| 3,5-Dichloroaniline | 2,4-Dichloroaniline | 1. H₂SO₄, Br₂ 2. Ethanol, NaNO₂ 3. NH₃, Cu₂O | 92-95% | Not specified | [3] |
Experimental Protocols: Synthesis of Key Anilines
Detailed experimental procedures are crucial for replicating and adapting synthetic methods. Below are protocols for the synthesis of this compound and a key alternative, 4-Chloro-2,6-dimethylaniline.
Synthesis of this compound (General Procedure)
A typical synthesis of this compound involves the chlorination of 2,3-dimethylaniline. The amino group is first protected, usually by acetylation with acetic anhydride, to control the regioselectivity of the chlorination. The resulting acetanilide is then treated with a chlorinating agent, such as sulfuryl chloride (SOCl₂), to introduce the two chlorine atoms onto the aromatic ring. The final step is the deprotection of the amino group, typically by hydrolysis under acidic or basic conditions, to yield the desired product.
Synthesis of 4-Chloro-2,6-dimethylaniline[1]
In a 3-liter face-ground beaker, 3 moles of 2,6-dimethylaniline are dissolved in 2,300 g of carbon tetrachloride (CCl₄) and 30 g of ethanol. Hydrogen chloride (HCl) gas is introduced at room temperature until the solution is saturated. The mixture is then cooled to 10-15°C. At this temperature, 270 g of chlorine gas is passed through the resulting suspension over a period of 4 hours. After the chlorination is complete, 250 ml of 15% strength hydrochloric acid is added. The crude 4-chloro-2,6-dimethylaniline hydrochloride is obtained as colorless crystals. The salt is then neutralized with sodium hydroxide solution to yield a mixture of anilines. Fractional distillation of the crude product at 115-117°C/5 mm Hg yields the pure 4-chloro-2,6-dimethylaniline.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Substituted anilines are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, to form C-N and C-C bonds, respectively. The electronic and steric properties of the aniline can significantly influence the efficiency and outcome of these reactions.
While direct comparative studies between this compound and its alternatives in the same reaction are scarce in the readily available literature, the general principles of these reactions allow for an informed prediction of their relative performance. The presence of two chlorine atoms, which are electron-withdrawing, will decrease the nucleophilicity of the aniline nitrogen. The position of the methyl and chloro substituents will also play a crucial role in the steric hindrance around the reaction center.
For instance, in a Buchwald-Hartwig amination, anilines with less sterically hindered amino groups and more electron-donating substituents tend to be more reactive. Therefore, an alternative like 3,5-dichloroaniline, lacking the ortho-methyl groups, might exhibit different reactivity compared to the more sterically encumbered this compound. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in these transformations, and optimization is often necessary when switching between different aniline substrates.[4][5][6]
Signaling Pathways and Experimental Workflows
To visualize the synthetic strategies and their relationships, the following diagrams are provided.
References
- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Cost-Analysis of 4,6-Dichloro-2,3-dimethylaniline in Manufacturing: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision in the manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comparative cost-analysis of using 4,6-Dichloro-2,3-dimethylaniline as a key intermediate, with a focus on its application in the synthesis of the tyrosine kinase inhibitor, Bosutinib. Due to the limited commercial availability of this compound, this analysis will focus on comparing alternative, more established synthetic routes to Bosutinib that utilize different starting materials. The efficiency and cost-effectiveness of these alternatives will be evaluated based on factors such as the number of synthetic steps, overall yield, and the cost of precursors.
Comparative Analysis of Synthetic Routes for Bosutinib
The manufacturing of Bosutinib can be approached through several synthetic pathways, each with distinct starting materials and process efficiencies. Below is a summary of the key quantitative data for three alternative routes. The unavailability of bulk pricing for this compound suggests it is likely a custom-synthesized and therefore costly starting material. The economic viability of a process utilizing it would depend on significantly higher yields or fewer processing steps compared to the alternatives.
| Starting Material | Number of Steps | Overall Yield | Key Process Considerations |
| Route 1: 3-Methoxy-4-hydroxybenzoic acid | 9 | 21.7% | Utilizes relatively inexpensive and readily available starting materials. Avoids extreme reaction temperatures.[1][2][3][4] |
| Route 2: Methyl Vanillate | 10 | 13.7% | Starts from a commercially available and cost-effective material. Described as an environmentally friendly and scalable process.[5] |
| Route 3: Acetovanillone | 9 | 18.0% | Another route starting from a readily available precursor.[6][7] |
| Older Route (for comparison): Methyl 3-hydroxy-4-methylbenzoate | Not specified | 8.3% | Limited by low yield and requires very low reaction temperatures (-78°C).[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and evaluating different synthetic strategies. Below are the experimental protocols for key steps in two of the more efficient and economically viable synthetic routes for Bosutinib.
Route 1: Synthesis of Bosutinib starting from 3-Methoxy-4-hydroxybenzoic acid[1][2][3][4]
Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic acid Thionyl chloride is added dropwise to a solution of 3-methoxy-4-hydroxybenzoic acid in methanol at room temperature. The mixture is stirred for 2 hours, and the solvent is then concentrated to yield methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Alkylation A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated at 70°C for 1 hour. The reaction mixture is then cooled and poured into ice-water to precipitate the product, methyl 4-(3-chloropropoxy)-3-methoxybenzoate.
Step 3: Nitration The product from the previous step is subjected to nitration using nitric acid in acetic acid to yield methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.
Step 4: Reduction The nitro group is reduced to an amine using powdered iron and ammonium chloride in a mixture of methanol and water at reflux for 4 hours. This yields methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
Subsequent Steps: The resulting amine undergoes cyclization, chlorination, and two successive amination reactions to yield Bosutinib. The final amination step involves reacting 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile with N-methylpiperazine in the presence of sodium iodide.[2]
Route 2: Synthesis of Bosutinib starting from Methyl Vanillate[5]
Step 1: Alkylation and Bromination Methyl vanillate is first alkylated, followed by bromination with bromine in acetic acid to produce methyl 2-bromo-4-(3-chloropropoxy)-5-methoxybenzoate with an 89% yield for the bromination step.
Step 2: Ester Hydrolysis The ester is hydrolyzed using sodium hydroxide in a mixture of methanol and water to give 2-bromo-4-(3-chloropropoxy)-5-methoxybenzoic acid.
Subsequent Steps: The route proceeds through decarboxylation and an intramolecular cyclization to form a key 3-cyano-4-hydroxyquinoline intermediate. This is followed by chlorination and condensation with 2,4-dichloro-5-methoxyaniline, and a final reaction with N-methylpiperazine to yield Bosutinib.[5]
Visualizing the Manufacturing Workflows
The following diagrams illustrate the logical flow of the two primary alternative synthetic routes for Bosutinib manufacturing.
Caption: Synthetic pathway for Bosutinib starting from 3-Methoxy-4-hydroxybenzoic acid.
Caption: Synthetic pathway for Bosutinib starting from Methyl Vanillate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity of 4,6-Dichloro-2,3-dimethylaniline Derivatives: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the understanding of the cross-reactivity of 4,6-dichloro-2,3-dimethylaniline and its derivatives. At present, there are no specific studies detailing the cross-reactivity profiles of these particular compounds.
The initial search aimed to collate quantitative data from experimental studies to provide a clear comparison of the cross-reactivity of different this compound derivatives. The intention was to present this data in structured tables and to detail the experimental protocols used in these studies. Furthermore, the goal was to visualize any relevant signaling pathways or experimental workflows to provide a comprehensive guide for the scientific community.
However, the search for relevant studies yielded no specific results on the cross-reactivity of the target compounds. The retrieved information pertained to more general aspects of dimethylaniline and other related but distinct aniline derivatives. While some studies describe the synthesis and general biological activity of various aniline compounds, they do not provide the specific cross-reactivity data required for a comparative guide.
Therefore, it is not possible to provide a comparison guide with supporting experimental data, detailed methodologies, or the mandatory visualizations as requested. This highlights a critical area for future research. Understanding the cross-reactivity of this compound and its derivatives is essential for developing specific applications and for assessing potential off-target effects in drug development and other fields. Further research in this area is warranted to fill this knowledge void.
Unveiling an Isomeric Impurity: A Comparative Guide to the Structural Confirmation of a 4,6-Dichloro-2,3-dimethylaniline Byproduct
For researchers, scientists, and professionals in drug development, the precise structural characterization of synthesized compounds is paramount. This guide provides a comprehensive comparison of the desired product, 4,6-dichloro-2,3-dimethylaniline, with a potential isomeric byproduct, offering experimental data and detailed protocols for their differentiation and structural confirmation.
The synthesis of this compound, a key intermediate in various chemical manufacturing processes, can sometimes lead to the formation of structural isomers as byproducts. Understanding the identity of these impurities is crucial for process optimization, quality control, and ensuring the safety and efficacy of the final products. A plausible isomeric byproduct, arising from alternative chlorination of the 2,3-dimethylaniline starting material, is 3,5-dichloro-2,3-dimethylaniline. This guide outlines the analytical techniques and expected data to distinguish between these two isomers.
Comparative Analysis of Spectroscopic and Chromatographic Data
The structural differences between this compound and its 3,5-dichloro isomer lead to distinct spectroscopic and chromatographic profiles. The following tables summarize the predicted and expected data for these compounds.
| Compound | Structure | Molecular Weight | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted Mass Spectrometry Fragmentation (m/z) | Expected Gas Chromatography Retention Time |
| This compound | ![]() | 190.07 | Aromatic H: ~7.1 (s, 1H)NH₂: ~4.0 (br s, 2H)CH₃ at C2: ~2.2 (s, 3H)CH₃ at C3: ~2.1 (s, 3H) | C-NH₂: ~145C-Cl: ~128, ~125C-CH₃: ~135, ~120C-H: ~130CH₃: ~18, ~15 | 190 (M⁺), 175 (M-CH₃)⁺, 155 (M-Cl)⁺, 140 (M-Cl-CH₃)⁺ | Shorter |
| 3,5-dichloro-2,3-dimethylaniline (Byproduct) | ![]() | 190.07 | Aromatic H: ~6.8 (s, 1H)NH₂: ~4.2 (br s, 2H)CH₃ at C2: ~2.3 (s, 3H)CH₃ at C3: ~2.0 (s, 3H) | C-NH₂: ~148C-Cl: ~134, ~134C-CH₃: ~122, ~118C-H: ~115CH₃: ~20, ~14 | 190 (M⁺), 175 (M-CH₃)⁺, 155 (M-Cl)⁺, 140 (M-Cl-CH₃)⁺ | Longer |
Experimental Protocols
Detailed methodologies for the synthesis, separation, and characterization of this compound and its byproduct are provided below.
Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,3-dimethylaniline in a suitable inert solvent such as glacial acetic acid.
-
Chlorination: Cool the solution in an ice bath. Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) dissolved in the same solvent, through the dropping funnel while maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Separation of Isomers by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-17) is suitable for separating aromatic isomers.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final temperature: 250°C, hold for 5 minutes.
-
-
Injection: Inject a solution of the crude product dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: The different isomers will have distinct retention times, with the 3,5-dichloro isomer expected to have a slightly longer retention time due to potential differences in polarity and boiling point.
Structural Characterization
-
Sample Preparation: Dissolve a small amount of the purified product and the isolated byproduct in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis:
-
¹H NMR: Compare the chemical shifts and splitting patterns of the aromatic protons and the methyl groups. The single aromatic proton in the 4,6-dichloro isomer is expected to be at a different chemical shift compared to the single aromatic proton in the 3,5-dichloro isomer due to the differing electronic environments.
-
¹³C NMR: Compare the chemical shifts of the aromatic carbons. The number and positions of the signals for the chlorinated carbons and the methyl-substituted carbons will be distinct for each isomer.
-
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is typically used for this class of compounds.
-
Analysis: While both isomers will have the same molecular ion peak (m/z 190), their fragmentation patterns may show subtle differences in the relative intensities of the fragment ions due to the different substitution patterns, which can influence bond stabilities. Key fragments to monitor include the loss of a methyl group (M-15) and the loss of a chlorine atom (M-35).
Visualizing the Process
To better understand the synthesis and analysis workflow, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for byproduct identification.
Safety Operating Guide
Proper Disposal of 4,6-Dichloro-2,3-dimethylaniline: A Guide for Laboratory Professionals
The safe and compliant disposal of 4,6-Dichloro-2,3-dimethylaniline is critical for ensuring personnel safety and environmental protection. As a halogenated organic compound, this chemical is classified as hazardous waste and requires specific handling and disposal procedures. Adherence to these protocols is essential to mitigate risks and comply with local, state, and federal regulations.
Safety and Hazard Profile
Understanding the hazards associated with this compound is the first step in its safe management. While specific quantitative data for this exact compound is not detailed in the provided results, the safety profile can be inferred from similar chlorinated and dimethylated anilines. This information underscores the need for cautious handling and disposal.
| Hazard Classification | Description |
| Toxicity | Chlorinated anilines are generally toxic if swallowed, in contact with skin, or if inhaled.[1][2] They can cause damage to organs through prolonged or repeated exposure.[2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2][3] Discharge into the environment must be strictly avoided.[1][3][4] |
| Physical Hazard | Can be a combustible solid or liquid.[5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2] |
| Regulatory Status | Classified as a halogenated organic compound, subject to specific hazardous waste regulations.[6][7][8][9] |
Operational Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound from the laboratory setting.
1. Waste Identification and Segregation:
-
Identify as Halogenated Waste: this compound is a halogenated organic compound.[9]
-
Segregate Waste Streams: It is crucial to collect halogenated organic wastes separately from non-halogenated organic and other waste streams.[6][7][9] Mixing halogenated solvents with non-halogenated solvents requires the entire mixture to be treated as more costly and difficult-to-dispose-of halogenated waste.[6][7]
2. Container Selection and Labeling:
-
Use Appropriate Containers: Collect waste in compatible, leak-proof containers with securely tightening screw-top caps.[4][6][7] The container must be in good condition.[6]
-
Proper Labeling: Label waste containers before or at the time the first drop of waste is added.[6] The label must clearly identify the contents using complete chemical names (no formulas or abbreviations) and include the word "Waste" (e.g., "Waste: this compound").[1][6] If it is a mixed waste, all components must be listed.[6][9]
3. Safe Storage of Chemical Waste:
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[4][6] This prevents the release of vapors and protects against spills.[6]
-
Designated Storage Area: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][5] The storage area should be away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[3][10]
-
Secondary Containment: It is best practice to use secondary containment to capture any potential leaks or spills from the primary container.
4. Arranging for Final Disposal:
-
Engage a Licensed Professional: The disposal of this material must be handled by a licensed professional waste disposal service.[4]
-
Follow All Regulations: All disposal activities must be in strict accordance with all applicable local, state, and federal environmental regulations.[10][11]
-
Treatment Method: The typical disposal method for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6][11]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Immediate Response:
-
Evacuate non-essential personnel from the spill area.[10][12]
-
Ensure the area is well-ventilated.[3]
2. Containment and Cleanup:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and respiratory protection.[1][3]
-
Contain the spill to prevent it from spreading or entering drains.[1][13]
-
Absorb the spilled material using an inert absorbent material such as sand, silica gel, acid binder, or vermiculite.[1][3][10]
-
Carefully collect the absorbed material and contaminated soil into a suitable, labeled, and closed container for disposal as hazardous waste.[1][2][3]
3. Decontamination:
-
Wash the spill area thoroughly with soap and water once the material has been removed.[12][13]
-
Contaminated clothing and PPE must be removed carefully and decontaminated or disposed of as hazardous waste.[3][14]
Figure 1. Decision workflow for the proper handling and disposal of this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. godeepak.com [godeepak.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 4,6-Dichloro-2,3-dimethylaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 4,6-Dichloro-2,3-dimethylaniline was located. The following guidance is based on the safety data for structurally analogous compounds, including 2,3-Dimethylaniline, 4-Chloro-2,6-dimethylaniline, and other similar chlorinated and methylated anilines. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure risks and ensure a safe working environment.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and potentially toxic if inhaled.[1][2] It may cause skin and serious eye irritation, and respiratory irritation.[3][4] There is also a suspicion that it may cause cancer. It is expected to be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) and a lab coat or protective suit | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Immediately remove and launder contaminated clothing before reuse.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[5]
-
Avoid the formation of dust and aerosols.[3]
Spill and Emergency Procedures
The following workflow outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
If on skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek immediate medical attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
-
Do not allow the chemical to enter drains or waterways.[6]
-
Handle uncleaned containers as you would the product itself.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


